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4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Documentation Hub

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  • Product: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
  • CAS: 937604-10-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Therapeutic Targets of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide: A Multifaceted Approach to Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. As a hybrid molecule integrating the structural features of both benzylpiperazine and benzohydrazide scaffolds, this compound is positioned at the intersection of multiple, well-validated pharmacological pathways. The benzylpiperazine moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery, known to interact with a range of monoaminergic and other receptors. Concurrently, the benzohydrazide group is a versatile chemical scaffold that imparts a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes the available scientific literature on these constituent moieties to propose a rational framework for the investigation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. We will delve into its potential mechanisms of action, propose a multi-tiered screening strategy to elucidate its biological activity, and provide detailed experimental protocols for its synthesis and evaluation.

Introduction: A Rationale for a Hybrid Pharmacophore Approach

The strategy of combining two or more pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry, aimed at achieving synergistic or additive therapeutic effects, improving pharmacokinetic profiles, or overcoming drug resistance. The molecule 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide represents a compelling example of this approach.

  • The Benzylpiperazine Core: 1-Benzylpiperazine (BZP) and its derivatives are known to exert significant effects on the central nervous system by modulating the levels of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] This has led to their investigation for a range of neurological and psychiatric conditions.[1][3][4] The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas.[3]

  • The Benzohydrazide Scaffold: Benzohydrazide and its derivatives have demonstrated a remarkable diversity of biological activities. These include potent antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][6][7] This wide-ranging bioactivity makes the benzohydrazide moiety an attractive starting point for the development of novel therapeutic agents.

The conjugation of these two pharmacophores via an ethoxy linker in 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide suggests the potential for a molecule with a unique pharmacological profile, possibly exhibiting polypharmacology that could be advantageous in treating complex multifactorial diseases.

Proposed Primary Therapeutic Areas and Molecular Targets

Based on the known activities of its constituent moieties, we propose the following primary therapeutic areas and molecular targets for investigation.

Central Nervous System Disorders

The presence of the benzylpiperazine core strongly suggests a potential for activity within the CNS.

  • Monoamine Reuptake Inhibition: Benzylpiperazine is known to elevate synaptic levels of dopamine and serotonin, producing stimulant effects.[1] This suggests that 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide could be a candidate for conditions characterized by monoamine dysregulation, such as depression, ADHD, or certain cognitive disorders. The primary molecular targets would be the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

  • Serotonin (5-HT) Receptor Modulation: Certain benzylpiperazine derivatives exhibit activity at serotonin receptors, including 5-HT2C receptors.[8] Modulation of these receptors is a key mechanism for many antipsychotic and antidepressant medications.

  • Muscarinic M4 Receptor Antagonism: The potential for benzylpiperazine derivatives to act as M4 receptor antagonists opens up therapeutic possibilities for neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

  • Sigma (σ) Receptor Binding: Affinity for σ1 and σ2 receptors could indicate potential for the treatment of neuropathic pain.

Oncology

The benzohydrazide moiety has been associated with significant anticancer activity.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some benzohydrazide derivatives have been shown to be potent inhibitors of EGFR kinase, a key target in many cancers.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of arylpiperazine derivatives against various cancer cell lines suggest that the target molecule could induce apoptosis or cell cycle arrest in tumor cells.[9]

Infectious Diseases

The broad-spectrum antimicrobial activity of benzohydrazide derivatives suggests that 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide could be a promising lead for the development of new anti-infective agents.[5][10]

  • Antibacterial and Antifungal Activity: The compound should be screened against a panel of clinically relevant bacterial and fungal pathogens.

Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

The synthesis of the target compound can be achieved through a multi-step process, as outlined below. This proposed synthesis is based on established methodologies for the preparation of N-arylpiperazines and benzohydrazide derivatives.[11][12][13]

Proposed Synthetic Pathway

G A Ethyl 4-hydroxybenzoate C Ethyl 4-(2-chloroethoxy)benzoate A->C K2CO3, Acetone, Reflux B 1-Bromo-2-chloroethane E Ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate C->E K2CO3, KI, Acetonitrile, Reflux D 1-Benzylpiperazine D->E G 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide E->G Ethanol, Reflux F Hydrazine hydrate F->G

Caption: Proposed synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-chloroethoxy)benzoate

  • To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2 equivalents).

  • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 4-(2-chloroethoxy)benzoate.

Step 2: Synthesis of Ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate

  • To a solution of ethyl 4-(2-chloroethoxy)benzoate (1 equivalent) in acetonitrile, add 1-benzylpiperazine (1.1 equivalents), potassium carbonate (K2CO3, 2 equivalents), and a catalytic amount of potassium iodide (KI).

  • Reflux the mixture for 24-36 hours, monitoring by TLC.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Step 3: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

  • Dissolve ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours. The product may precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

A Multi-Tiered Strategy for Biological Evaluation

A systematic approach is required to elucidate the pharmacological profile of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. The following tiered screening cascade is proposed.

Tier 1: Primary Screening

The initial phase of screening should focus on a broad assessment of the compound's activity against the key proposed target classes.

Assay TypeTarget/PathwayPurpose
Receptor Binding Assays Dopamine Transporter (DAT)To determine binding affinity for the dopamine transporter.
Serotonin Transporter (SERT)To determine binding affinity for the serotonin transporter.
Norepinephrine Transporter (NET)To determine binding affinity for the norepinephrine transporter.
Muscarinic M4 ReceptorTo assess binding affinity for the M4 receptor.
Sigma-1 (σ1) ReceptorTo evaluate binding affinity for the sigma-1 receptor.
Enzyme Inhibition Assays Monoamine Oxidase B (MAO-B)To assess inhibitory activity against MAO-B.
Acetylcholinesterase (AChE)To evaluate inhibitory activity against AChE.
EGFR KinaseTo determine inhibitory potential against EGFR kinase.
Cell Viability Assays Panel of Cancer Cell LinesTo assess cytotoxic or anti-proliferative effects.[14][15][16][17][18]
Antimicrobial Assays Panel of Bacteria and FungiTo determine minimum inhibitory concentration (MIC).
Tier 2: Secondary and Functional Assays

Compounds showing promising activity in Tier 1 should be advanced to more complex functional and cell-based assays to determine their mechanism of action.

G A Tier 1 Hit B Functional GPCR Assays (e.g., cAMP, Calcium Flux) A->B GPCR Target C Enzyme Kinetics (e.g., Ki determination) A->C Enzyme Target D Mechanism of Cell Death Assays (e.g., Apoptosis, Cell Cycle) A->D Cytotoxic Hit E In Vitro ADME-Tox Profiling B->E C->E D->E F Lead Candidate E->F

Caption: Tier 2 evaluation workflow for lead candidate selection.

Detailed Experimental Protocols

4.3.1. GPCR Functional Assay (Antagonist Mode) [19][20][21][22][23]

  • Cell Culture: Culture cells stably expressing the target GPCR (e.g., CHO-M4) in appropriate media.

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for a specified pre-incubation time.

    • Add a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC50).

    • Incubate for the appropriate time to allow for receptor activation.

  • Signal Detection: Measure the downstream signaling event (e.g., intracellular calcium mobilization using a fluorescent dye or cAMP levels using a BRET/FRET-based assay).

  • Data Analysis: Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.3.2. Enzyme Inhibition Assay [24][25][26][27][28]

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations.

    • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the formation of the product over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocities (V) at each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations.

4.3.3. Cell Viability (MTT) Assay [14][15][16][17][18]

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC50 value.

Future Directions and Conclusion

References

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. Request PDF. Available at: [Link]

  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. Available at: [Link]

  • Benzylpiperazine. In Wikipedia. Available at: [Link]

  • Thompson, I., et al. (2012). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 222(3), 441–450. Available at: [Link]

  • Wada, T., et al. (2016). Benzylpiperazine: "A messy drug". Forensic Toxicology, 34(2), 189–197. Available at: [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. FEBS Open Bio, 11(5), 1461–1475. Available at: [Link]

  • Che, T., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 1705, pp. 135-151). Humana Press, New York, NY. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central. Available at: [Link]

  • Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. PubMed Central. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • GPCR Screening Assays. Creative BioMart. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Uncovering Novel Targets And Approaches To Treating Neurological Diseases. Ardigen. Available at: [Link]

  • Method for synthesis of chiral n-arylpiperazines. Google Patents.
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Preprints.org. Available at: [Link]

  • 3D brain model enables personalized disease research and drug discovery. Drug Target Review. Available at: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. Available at: [Link]

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

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Sources

Exploratory

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzohydrazide Compounds

This guide provides an in-depth exploration of the discovery and synthesis of novel benzohydrazide compounds, a class of molecules that has garnered significant attention in medicinal chemistry due to their broad spectru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and synthesis of novel benzohydrazide compounds, a class of molecules that has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. From the foundational principles of rational drug design to the intricacies of synthetic methodologies and the rigors of analytical characterization, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in the multifaceted world of drug development.

Introduction: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

Benzohydrazide, a molecule featuring a benzene ring attached to a hydrazide functional group (-CONHNH2), represents a versatile and privileged scaffold in the design of new therapeutic agents.[1] The inherent chemical reactivity of the hydrazide moiety allows for a diverse range of chemical modifications, leading to the generation of extensive compound libraries with varied pharmacological profiles.[1][2] These derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][3][4][5]

The significance of the benzohydrazide core lies in its ability to form stable hydrazones through condensation with various aldehydes and ketones, a common and efficient method for introducing molecular diversity.[5][6] This structural flexibility, coupled with the favorable physicochemical properties often exhibited by its derivatives, makes the benzohydrazide scaffold a cornerstone in the quest for novel and effective therapeutic agents.

Rational Design and Target Identification: A Hypothesis-Driven Approach

The journey towards a novel therapeutic agent begins not in the laboratory, but in the conceptualization of a molecular entity designed to interact with a specific biological target. The design of novel benzohydrazide compounds is increasingly guided by a deep understanding of disease pathology and the molecular players involved.

The Role of Molecular Docking

Computational tools, particularly molecular docking, have become indispensable in modern drug discovery. This technique allows for the in-silico prediction of the binding affinity and orientation of a ligand (the benzohydrazide derivative) within the active site of a target protein. For instance, studies have utilized molecular docking to predict the interaction of benzohydrazide derivatives with targets such as the epidermal growth factor receptor (EGFR) kinase in cancer and the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[4][7] By visualizing these interactions, medicinal chemists can rationally design modifications to the benzohydrazide scaffold to enhance binding and, consequently, biological activity.

Conceptual Workflow: From Target to Lead Compound Target Biological Target Identification (e.g., EGFR Kinase) Docking In-Silico Screening & Molecular Docking Target->Docking Input for simulation Design Rational Design of Benzohydrazide Derivatives Docking->Design Identifies potential scaffolds Synthesis Chemical Synthesis Design->Synthesis Guides synthetic route Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Verifies structure Bioassay Biological Evaluation (In-vitro & In-vivo) Characterization->Bioassay Confirms purity & identity Lead Lead Compound Optimization Bioassay->Lead Identifies potent compounds Lead->Design Iterative refinement

Caption: A conceptual workflow illustrating the iterative process of drug discovery, from target identification to lead optimization.

The Synthetic Arsenal: Crafting Novel Benzohydrazide Derivatives

The synthesis of benzohydrazide and its derivatives is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired structural modifications, scalability, and efficiency.

Synthesis of the Benzohydrazide Core

The foundational step in the synthesis of any benzohydrazide derivative is the preparation of the core molecule itself. A common and efficient method involves the reaction of an appropriate benzoic acid ester, such as methyl benzoate, with hydrazine hydrate.[1][8]

Experimental Protocol: Synthesis of Benzohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 equivalent) and an excess of hydrazine hydrate (e.g., 1.5-2.0 equivalents) in a suitable solvent such as ethanol.[1][8]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for a period of 2 to 4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, benzohydrazide, often precipitates as a white solid.[1]

  • Purification: Collect the solid by filtration and wash with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diversification of the Scaffold: The Power of Condensation Reactions

The true synthetic utility of benzohydrazide lies in its ability to undergo condensation reactions with a wide array of carbonyl compounds, primarily aldehydes and ketones, to form hydrazones.[5] This reaction is typically acid-catalyzed and proceeds with high efficiency.

General Synthetic Scheme for Benzohydrazone Formation cluster_0 Reactants cluster_1 Reaction cluster_2 Product Benzohydrazide Benzohydrazide (R-CO-NH-NH2) plus + Benzohydrazide->plus Aldehyde Aldehyde/Ketone (R'-CHO / R'-CO-R'') arrow -> [Acid Catalyst, Solvent] Aldehyde->arrow plus->Aldehyde Hydrazone Benzohydrazone (R-CO-NH-N=CH-R' or R-CO-NH-N=C(R')R'') arrow->Hydrazone plus2 + Hydrazone->plus2 Water H2O plus2->Water

Caption: A simplified diagram illustrating the acid-catalyzed condensation reaction between a benzohydrazide and an aldehyde or ketone to form a benzohydrazone.

Experimental Protocol: Synthesis of a Benzohydrazone Derivative

  • Reactant Preparation: Dissolve benzohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve the desired aldehyde or ketone (1.0-1.1 equivalents) in the same solvent.

  • Reaction: Add the aldehyde/ketone solution to the benzohydrazide solution. Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Once the reaction is complete, the solid product can be isolated by filtration. The crude product is then washed with a suitable solvent and can be purified by recrystallization to yield the pure benzohydrazone derivative.

Cyclization Reactions: Building Heterocyclic Systems

Benzohydrazide is also a valuable precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.[8] These five-membered heterocyclic rings are often associated with a wide range of pharmacological activities. A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of benzohydrazide with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[8]

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

  • Reaction Setup: In a flask, dissolve benzohydrazide (1.0 equivalent) and a selected carboxylic acid (1.0 equivalent) in an excess of phosphorus oxychloride (POCl3), which acts as both the solvent and the cyclizing agent.[8]

  • Reaction Conditions: The mixture is typically stirred at room temperature for a short period before being refluxed for several hours.[8]

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl3. This often results in the precipitation of the crude product.

  • Purification: The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[8]

Structural Elucidation and Purity Assessment: The Analytical Imperative

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its chemical structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the synthesized molecule. Key characteristic peaks for benzohydrazide derivatives include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C=N stretching in hydrazones (around 1575-1620 cm⁻¹).[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed molecular structure. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.[3][5][9] For example, the azomethine proton (-N=CH-) in hydrazones typically appears as a singlet in the ¹H NMR spectrum between δ 8.0 and 9.0 ppm.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.[1][3]

Chromatographic Techniques
  • Thin Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound.

Biological Evaluation: From the Bench to Potential Therapeutic Application

The ultimate goal of synthesizing novel benzohydrazide compounds is to identify molecules with therapeutic potential. This requires a systematic evaluation of their biological activity.

In-Vitro Assays
  • Anticancer Activity: The cytotoxic effects of the synthesized compounds are often evaluated against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[4][7] The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[1][4][7]

Compound IDTarget Cell LineIC50 (µM)Reference
H20 A5490.46[4][7]
MCF-70.29[4][7]
HeLa0.15[4][7]
HepG20.21[4][7]
Compound 5t L12100.66[1]
Compound 7 HCT11614.90[1]
Compound 4 HCT1161.88[1]
  • Antimicrobial Activity: The antimicrobial activity of benzohydrazide derivatives is assessed against a range of pathogenic bacteria and fungi.[5][8] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[8]

Compound IDMicroorganismInhibition Zone (mm)MIC (µg/mL)Reference
5i L. innocua22-[8]
5g C. albicans34-[8]
5d C. albicans31-[8]
5c B. cereus-25[8]
S3 E. coli-pMICec = 15[5]
S3 A. niger-pMICan = 14[5]
  • Enzyme Inhibition Assays: For compounds designed to target a specific enzyme, in-vitro enzyme inhibition assays are crucial. For example, the inhibitory activity of benzohydrazide derivatives against EGFR kinase can be determined using biochemical assays.[4][7]

In-Vivo Studies

Promising candidates identified from in-vitro screening may advance to in-vivo studies in animal models to evaluate their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity profile.

Future Directions and Conclusion

The field of benzohydrazide chemistry continues to be a vibrant and fruitful area of research in drug discovery. Future efforts will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of advanced computational techniques to design compounds with enhanced potency and selectivity. The versatility of the benzohydrazide scaffold, combined with an ever-expanding understanding of its structure-activity relationships, ensures its continued prominence in the development of the next generation of therapeutic agents. This guide has provided a comprehensive overview of the key principles and practical considerations involved in the discovery and synthesis of novel benzohydrazide compounds, offering a solid foundation for researchers dedicated to advancing this exciting field.

References

  • Briki, K., et al. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity. Arabian Journal of Chemistry.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
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  • Zhang, X., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Available at: [Link]

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  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
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  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide.
  • Microbial Science Archives. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Microbial Science Archives.
  • PubMed Central. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central.
  • Semantic Scholar. (n.d.).

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Foundational

An In-depth Technical Guide to the Preliminary In Vitro Investigation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. The proposed studies are grounded in the well-documented...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. The proposed studies are grounded in the well-documented biological activities of its constituent pharmacophores: the benzohydrazide moiety, known for its diverse therapeutic properties including anticancer and anti-inflammatory effects[1][2], and the benzylpiperazine scaffold, a common feature in potent anticancer agents.[3][4] The strategic combination of these two moieties suggests a strong potential for synergistic or novel biological activities. This document outlines a logical, multi-faceted screening approach to elucidate the compound's cytotoxic, anti-inflammatory, and antioxidant potential, as well as to probe a potential mechanism of action through tubulin polymerization assays.

Rationale and Molecular Design

The core concept behind the synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is the hybridization of two pharmacologically significant moieties. Benzohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and anti-tubercular properties.[2] The piperazine ring system is a prevalent feature in numerous FDA-approved anticancer drugs, recognized for its ability to interact with various biological targets.[3] The benzyl group further enhances lipophilicity, which can facilitate cell membrane permeability. The ethoxy linker provides conformational flexibility, allowing the two key pharmacophores to orient themselves optimally for target binding. This rational design approach warrants a thorough investigation of its biological profile.

Proposed Synthesis Pathway

The synthesis of the title compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, commencing from commercially available starting materials.

Step-by-Step Synthesis Protocol:
  • Synthesis of 1-Benzylpiperazine: 1-Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride.[5] A modification of this method involves the reaction of piperazine hexahydrate with benzyl chloride in absolute ethanol.[6]

  • Synthesis of Intermediate Tertiary Amine: The synthesized 1-benzylpiperazine is then reacted with a suitable 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to form 2-(4-benzylpiperazin-1-yl)ethanol.

  • Williamson Ether Synthesis: The hydroxyl group of 2-(4-benzylpiperazin-1-yl)ethanol is then coupled with a 4-hydroxybenzoate ester (e.g., methyl 4-hydroxybenzoate) via a Williamson ether synthesis to yield methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate.

  • Hydrazinolysis: The final step involves the hydrazinolysis of the methyl ester intermediate with hydrazine hydrate to afford the target compound, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.[2]

Synthesis_of_4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide start Piperazine + Benzyl Chloride step1 Synthesis of 1-Benzylpiperazine start->step1 step2 Reaction with 2-Haloethanol step1->step2 step3 Williamson Ether Synthesis with Methyl 4-hydroxybenzoate step2->step3 step4 Hydrazinolysis with Hydrazine Hydrate step3->step4 end_product 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide step4->end_product

Caption: Proposed synthetic pathway for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Preliminary In Vitro Biological Evaluation

A tiered approach to the in vitro evaluation is recommended to efficiently screen for biological activity and guide further studies.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines to identify any cell-type specific cytotoxicity.

  • Cell Culture: A diverse panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like HEK-293 for selectivity assessment) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The test compound, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.[7]

Mechanistic Insight: Tubulin Polymerization Assay

Given that many piperazine-containing compounds exert their anticancer effects by interfering with microtubule dynamics, a tubulin polymerization assay is a logical next step to explore a potential mechanism of action.[8]

  • Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer) on ice.[9] The test compound is prepared at various concentrations.

  • Reaction Setup: In a pre-warmed 96-well plate, the tubulin solution is mixed with the test compound or control substances (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor, and a vehicle control).[10]

  • Monitoring Polymerization: The plate is immediately placed in a spectrophotometer capable of maintaining a constant temperature of 37°C. The absorbance at 340 nm is recorded at regular intervals (e.g., every 60 seconds) for one hour.[9]

  • Data Analysis: An increase in absorbance over time indicates tubulin polymerization. The effect of the test compound on the rate and extent of polymerization is compared to the controls.[11][12]

In_Vitro_Screening_Workflow start Test Compound: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory antioxidant Antioxidant Assays start->antioxidant ic50 Determine IC50 values cytotoxicity->ic50 cytokine Cytokine Inhibition Assay (e.g., IL-6, TNF-α) anti_inflammatory->cytokine dpph DPPH Radical Scavenging Assay antioxidant->dpph tubulin Tubulin Polymerization Assay mechanism Elucidate Mechanism of Action tubulin->mechanism ic50->tubulin

Caption: A streamlined workflow for the preliminary in vitro evaluation of the target compound.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in the progression of various diseases, including cancer.[13] Therefore, evaluating the anti-inflammatory properties of the compound is of significant interest.

  • Cell Culture and Stimulation: Monocytic or macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[13][14]

  • Compound Treatment: The cells are co-incubated with LPS and various concentrations of the test compound.

  • Cytokine Quantification: After a suitable incubation period, the cell culture supernatant is collected. The levels of IL-6 and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound on cytokine production is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.

Antioxidant Potential Evaluation

Oxidative stress is another cellular process linked to various pathologies. The antioxidant capacity of the compound can be rapidly assessed using a cell-free radical scavenging assay.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Compound Incubation: Different concentrations of the test compound are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.[15][16]

  • Absorbance Measurement: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured at a specific wavelength (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the compound.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Cell LineIC50 (µM) ± SD
MCF-7 (Breast Cancer)Value
HCT-116 (Colon Cancer)Value
A549 (Lung Cancer)Value
HEK-293 (Normal)Value

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Summary of Preliminary Biological Activities

AssayEndpointResult
Tubulin Polymerization% Inhibition at X µMValue
IL-6 InhibitionIC50 (µM)Value
TNF-α InhibitionIC50 (µM)Value
DPPH ScavengingIC50 (µM)Value

Hypothetical Signaling Pathway Modulation

Based on the known activities of related compounds, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide could potentially modulate signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.[13]

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription

Caption: A hypothetical model of the compound inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. The proposed experiments are designed to efficiently assess its potential as an anticancer, anti-inflammatory, and antioxidant agent. Positive results from these preliminary studies would justify more in-depth mechanistic investigations, lead optimization, and eventual in vivo efficacy studies. The self-validating nature of these standard protocols ensures the generation of reliable and reproducible data, which is crucial for making informed decisions in the early stages of drug discovery.

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Exploratory

Physicochemical properties of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Introduction In the landscape of modern drug discovery, the meticulous characterization of a candidate m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a candidate molecule's physicochemical properties is a foundational pillar upon which all subsequent development rests. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and formulation strategy. This guide provides a comprehensive technical overview of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, a molecule of interest possessing structural motifs common in pharmacologically active agents.

The molecule integrates three key structural features:

  • A Benzohydrazide Moiety: A versatile scaffold known for its wide range of biological activities, including antimicrobial and anticancer properties, and its ability to form key hydrogen bonds with biological targets.[1][2]

  • A Benzylpiperazine Group: A common pharmacophore in central nervous system (CNS) active agents, valued for its ability to interact with various receptors and transporters.[3]

  • An Ethoxy Linker: A flexible chain connecting the two aromatic systems, influencing the molecule's overall conformation, solubility, and lipophilicity.

While specific experimental data for this exact molecule is not extensively documented in public literature, this guide outlines the authoritative, field-proven methodologies required for its complete physicochemical characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning essential for researchers, scientists, and drug development professionals.

Molecular Identity and Core Attributes

A precise understanding of a molecule's fundamental attributes is the starting point for all further investigation.

Chemical Structure:

Figure 1. 2D Structure of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

The calculated core properties provide a baseline for experimental design and data interpretation.

PropertyValueSource / Method
Molecular Formula C₂₀H₂₆N₄O₂Calculated
Molecular Weight 354.45 g/mol Calculated
IUPAC Name 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzohydrazideIUPAC Nomenclature
InChI InChI=1S/C20H26N4O2/c21-22-20(25)15-10-12-18(13-11-15)26-14-9-23-5-7-24(8-6-23)16-17-3-1-2-4-17/h1-4,10-13H,5-9,14,16,21H2,(H,22,25)Standard Generation
SMILES C1=CC=C(C=C1)CN2CCN(CC2)CCOC3=CC=C(C=C3)C(=O)NNStandard Generation

Proposed Synthesis and Purification Workflow

The synthesis of the title compound can be logically approached via a convergent strategy. The rationale is to prepare a key intermediate, an alkyl halide derivative of benzylpiperazine, which is then coupled with 4-hydroxybenzohydrazide. This method is robust and allows for modular variation if desired.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-Benzyl-4-(2-chloroethyl)piperazine.

    • Rationale: To create an electrophilic partner for the subsequent ether synthesis.

    • To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq) and 1-bromo-2-chloroethane (1.2 eq).

    • Reflux the mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product.

  • Step 2: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

    • Rationale: Williamson ether synthesis followed by hydrazinolysis.

    • Dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add the previously synthesized 1-benzyl-4-(2-chloroethyl)piperazine (1.1 eq) to the mixture.

    • Heat the reaction to 80°C for 8-12 hours until TLC indicates the consumption of the starting benzoate.

    • Cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • To the resulting crude ester dissolved in ethanol, add hydrazine hydrate (10.0 eq) and reflux for 10-16 hours.[4]

    • Upon cooling, a precipitate typically forms. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Workflow Visualization

G cluster_synthesis Synthetic Pathway cluster_purification Purification & QC A 1-Benzylpiperazine + 1-Bromo-2-chloroethane B 1-Benzyl-4-(2-chloroethyl)piperazine A->B K₂CO₃, ACN Reflux D Methyl 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzoate B->D K₂CO₃, DMF 80°C C Methyl 4-hydroxybenzoate C->D F Final Product: 4-(2-(...))benzohydrazide D->F Reflux, Ethanol E Hydrazine Hydrate E->F G Crude Product F->G H Recrystallization (e.g., from Ethanol) G->H I Purity Check (HPLC) H->I J Structural Confirmation (NMR, MS, IR) I->J K Pure, Characterized Compound J->K

Caption: Synthetic and purification workflow for the target compound.

Core Physicochemical Characterization

The following protocols represent a standard, robust suite of experiments to define the physicochemical profile of the target molecule.

Melting Point (m.p.) Determination
  • Field Insight: The melting point is a rapid, first-pass indicator of purity. A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress this range. For reference, related benzohydrazide derivatives often exhibit melting points well above 100°C, for instance, 4-[(4-methylbenzyl)oxy]benzohydrazide melts at 397–398 K (124-125°C).[4]

  • Protocol:

    • Place a small amount of the dried, crystalline solid into a capillary tube, sealed at one end.

    • Compact the sample by tapping the tube gently.

    • Place the tube into a calibrated digital melting point apparatus.

    • Heat at a rapid rate (10-20°C/min) to determine an approximate melting range.

    • Repeat with a fresh sample, heating slowly (1-2°C/min) near the approximate range to determine the precise melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Solubility Profile
  • Field Insight: Solubility is paramount, directly impacting bioavailability and the design of in vitro assays. A compound's solubility in both aqueous buffers (physiological relevance) and organic solvents like DMSO (stock solution preparation) must be quantified. The presence of multiple nitrogen atoms suggests that solubility will be pH-dependent.

  • Protocol (Kinetic Solubility):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Using a liquid handling system, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) in a 96-well plate to achieve a range of final concentrations.

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the amount of precipitated material using nephelometry or by analyzing the supernatant concentration via HPLC-UV after filtration or centrifugation.

    • The kinetic solubility is the concentration at which precipitation is first observed.

Lipophilicity (LogP / LogD)
  • Field Insight: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical predictor of its ability to cross cell membranes. The octanol-water partition coefficient (LogP) is the standard measure. For ionizable molecules like ours, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The parent benzohydrazide has a LogP of 0.19, indicating it is relatively hydrophilic.[5] The addition of the large, greasy benzylpiperazine group will substantially increase the LogP of our target molecule.

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).

    • Mix equal volumes of this solution with n-octanol in a vial.

    • Shake the vial vigorously for 1 hour to allow for partitioning, then centrifuge to ensure complete phase separation.

    • Carefully remove aliquots from both the aqueous and octanol layers.

    • Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

    • Calculate LogD₇.₄ as: log₁₀([Compound]octanol / [Compound]aqueous).

Structural Confirmation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the chemical structure and quantify its purity.

Analytical Workflow Visualization

G cluster_workflow Analytical Characterization Workflow A Purified Sample B Mass Spectrometry (MS) Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity A->C D IR Spectroscopy Confirms Functional Groups A->D E HPLC Analysis Determines Purity (%) A->E F Fully Characterized Compound B->F C->F D->F E->F

Caption: Standard workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Field Insight: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The expected spectrum for our target compound will be complex but interpretable, with distinct regions for the aromatic protons, the flexible ethoxy and piperazine linkers, and the labile hydrazide protons.

  • Protocol:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Features:

    • ¹H NMR: Signals expected around δ 7.2-7.8 ppm (aromatic protons), δ 4.0-4.5 ppm (ethoxy -OCH₂-), δ 2.5-3.5 ppm (piperazine and benzylic protons), and potentially broad signals for the -NHNH₂ protons which may exchange with water.[4]

    • ¹³C NMR: Aromatic carbons in the δ 110-160 ppm range, a carbonyl carbon (C=O) around δ 165-170 ppm, and aliphatic carbons of the linker and piperazine ring in the δ 40-70 ppm range.[4]

Mass Spectrometry (MS)
  • Field Insight: Mass spectrometry provides a highly accurate measurement of the molecular weight, confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Protocol:

    • Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 355.2132 (calculated for C₂₀H₂₇N₄O₂⁺). The observed mass should be within 5 ppm of the calculated value to confirm the molecular formula.

Infrared (IR) Spectroscopy
  • Field Insight: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic stretches for the N-H bonds of the hydrazide, the C=O of the amide, and the C-O-C of the ether linkage.

  • Protocol (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Expected Absorption Bands:

    • ~3300 cm⁻¹: N-H stretching vibrations from the -NH₂ group.[6]

    • ~1640-1660 cm⁻¹: A strong C=O (Amide I) stretching vibration.[4]

    • ~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether.

High-Performance Liquid Chromatography (HPLC)
  • Field Insight: HPLC is the gold standard for determining the purity of a compound. A well-developed method should show a single major peak for the target compound, with any impurities appearing as separate, smaller peaks. Purity is typically assessed by the area percentage of the main peak.

  • Protocol (Purity Assessment):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% of the same acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-20 minutes, hold, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, determined by a UV scan).

    • Analysis: Inject a known concentration of the sample. Integrate all peaks and calculate the area percent of the main peak to determine purity. A pure compound suitable for further studies should exhibit >95% purity.

Conclusion

The comprehensive physicochemical characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, as outlined in this guide, is a critical exercise in due diligence for drug discovery and development. By systematically applying these robust, validated methodologies, researchers can build a complete data package that confirms the molecule's identity, purity, and key physical properties. This foundational knowledge is indispensable for interpreting biological data, designing effective formulations, and making informed decisions on the path to advancing a promising chemical entity toward its therapeutic potential.

References

  • Al-Hourani, B.J., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PubMed Central.
  • Shaikh, J., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH.
  • National Center for Biotechnology Information (2024). Benzoylhydrazine. PubChem Compound Summary for CID 11955.
  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Product Information.
  • Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. ResearchGate.
  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo.
  • Kantevari, S., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Banna, H.A., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PMC - PubMed Central.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Rational Approach to the Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, a novel molecule incorporating the pharmacologically significant be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, a novel molecule incorporating the pharmacologically significant benzohydrazide and N-benzylpiperazine scaffolds. The synthetic strategy is built upon a logical retrosynthetic analysis, employing robust and well-documented chemical transformations, including N-alkylation, Williamson ether synthesis, and hydrazinolysis. Each step is accompanied by in-depth scientific rationale, procedural details, and purification guidelines to ensure reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction and Scientific Context

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The target molecule, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, is a designed hybrid structure that combines two privileged pharmacophores:

  • Benzohydrazide Scaffold: Benzohydrazide and its derivatives are a class of compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[1] Their ability to form stable complexes with metal ions and interact with various biological targets makes them versatile precursors in medicinal chemistry.[2][3]

  • N-Benzylpiperazine Moiety: The N-benzylpiperazine (BZP) core is a prominent feature in numerous centrally active agents.[4] Arylpiperazine derivatives are known to interact with a wide range of biological targets, including serotonergic and dopaminergic receptors, making them crucial components in the development of treatments for neurological and psychiatric disorders.[5][6] Furthermore, this scaffold has shown promise in the development of novel anticancer agents.[5]

The designed molecule links these two scaffolds via an ethoxy bridge, creating a novel structure with potential for unique pharmacological properties. The following protocol outlines a reliable and logically designed synthetic route to access this compound for further biological evaluation.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach was employed to deconstruct the target molecule into readily available starting materials. This analysis informed the design of a convergent and efficient forward synthesis.

The primary disconnections are:

  • C-N Bond (Hydrazide): The hydrazide functional group is logically formed from its corresponding ester precursor via hydrazinolysis.

  • C-O Bond (Ether): The aryl ether linkage can be readily formed via a Williamson ether synthesis between a phenoxide and an alkyl halide.

  • C-N Bond (Piperazine): The tertiary amine of the piperazine can be formed by N-alkylation of a secondary amine.

G Target 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Precursor1 Methyl 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzoate Target->Precursor1 Hydrazinolysis Hydrazine Hydrazine Hydrate Target->Hydrazine Precursor2 Methyl 4-hydroxybenzoate Precursor1->Precursor2 Williamson Ether Synthesis Precursor3 1-Benzyl-4-(2-chloroethyl)piperazine Precursor1->Precursor3 Precursor4 N-Benzylpiperazine Precursor3->Precursor4 N-Alkylation Precursor5 1-Bromo-2-chloroethane Precursor3->Precursor5

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a three-step forward synthesis starting from commercially available N-benzylpiperazine, 1-bromo-2-chloroethane, and methyl 4-hydroxybenzoate.

Materials and Equipment

Reagents:

  • N-Benzylpiperazine (≥98%)

  • 1-Bromo-2-chloroethane (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Methyl 4-hydroxybenzoate (≥99%)

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate (N₂H₄·H₂O), (≥98%)

  • Ethanol (EtOH), absolute

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware

Experimental Protocols

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrazinolysis A N-Benzylpiperazine C 1-Benzyl-4-(2-chloroethyl)piperazine A->C B 1-Bromo-2-chloroethane B->C E Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate C->E D Methyl 4-hydroxybenzoate D->E G Final Product: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide E->G F Hydrazine Hydrate F->G

Caption: Three-step synthetic workflow diagram.

Step 1: Synthesis of 1-Benzyl-4-(2-chloroethyl)piperazine

This step involves the mono-N-alkylation of N-benzylpiperazine. Using a dihaloalkane with differential reactivity (bromo vs. chloro) allows for selective reaction at the more reactive bromine site.

Reaction Scheme: N-Benzylpiperazine + 1-Bromo-2-chloroethane → 1-Benzyl-4-(2-chloroethyl)piperazine

ReagentMW ( g/mol )Eq.MolesMass/Volume
N-Benzylpiperazine176.261.056.7 mmol10.0 g
1-Bromo-2-chloroethane143.401.268.1 mmol9.77 g (6.7 mL)
Potassium Carbonate138.212.5142 mmol19.6 g
Acetonitrile---200 mL

Procedure:

  • To a 500 mL round-bottom flask, add N-benzylpiperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (200 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80°C (reflux).

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 12-18 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Scientist's Note (Causality): Potassium carbonate is used as a mild inorganic base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product.[7] Acetonitrile is an excellent polar aprotic solvent for this type of alkylation. The choice of 1-bromo-2-chloroethane is strategic; the C-Br bond is more labile than the C-Cl bond, allowing for selective mono-alkylation.[8]

Step 2: Synthesis of Methyl 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzoate

This step employs the classic Williamson ether synthesis, where the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile, displacing the chloride from the intermediate synthesized in Step 1.[9][10]

Reaction Scheme: 1-Benzyl-4-(2-chloroethyl)piperazine + Methyl 4-hydroxybenzoate → Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate

ReagentMW ( g/mol )Eq.MolesMass/Volume
Methyl 4-hydroxybenzoate152.151.040.0 mmol6.09 g
1-Benzyl-4-(2-chloroethyl)piperazine238.751.144.0 mmol10.5 g
Potassium Carbonate138.213.0120 mmol16.6 g
Dimethylformamide (DMF)---150 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (150 mL).

  • Add anhydrous potassium carbonate (3.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Add the 1-benzyl-4-(2-chloroethyl)piperazine (1.1 eq) from Step 1 to the mixture.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be purified by recrystallization from ethanol or by flash column chromatography if necessary.

Scientist's Note (Trustworthiness): DMF is the solvent of choice due to its high boiling point and its ability to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[7] Using a slight excess of the alkylating agent ensures complete consumption of the more valuable phenol. The aqueous workup is critical to remove the DMF and inorganic salts.

Step 3: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

The final step is the conversion of the methyl ester to the target benzohydrazide via nucleophilic acyl substitution with hydrazine. This is a standard and high-yielding transformation.[11]

Reaction Scheme: Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate + Hydrazine Hydrate → Final Product

ReagentMW ( g/mol )Eq.MolesMass/Volume
Methyl Ester (from Step 2)354.451.030.0 mmol10.6 g
Hydrazine Monohydrate50.0610.0300 mmol15.0 g (14.6 mL)
Ethanol---150 mL

Procedure:

  • Suspend the methyl ester (1.0 eq) from Step 2 in absolute ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add hydrazine monohydrate (10.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) with stirring. The suspension should become a clear solution as the reaction progresses.

  • Continue refluxing for 6-12 hours. Monitor the reaction by TLC (disappearance of the starting ester).

  • After completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted hydrazine.

  • Dry the product under vacuum to obtain the final 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Scientist's Note (Expertise): A large excess of hydrazine hydrate is used to ensure the reaction goes to completion and to serve as a co-solvent. The product is often highly crystalline and precipitates from the reaction mixture upon cooling, making purification straightforward. If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization.

Characterization and Validation

To confirm the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of intermediates and the final product. Key signals to observe for the final product would include the aromatic protons, the ethoxy and piperazine aliphatic protons, the benzyl protons, and the characteristic broad NH and NH₂ signals of the hydrazide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 355.2).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (hydrazide), C=O stretch (amide), and C-O-C stretch (ether).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1-Bromo-2-chloroethane is a toxic and volatile alkylating agent. Handle with extreme care.

  • Hydrazine hydrate is corrosive and toxic. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • YouTube. (2017). synthesis of benzhydrazide from methyl benzoate. (An UG Lab Exp.). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link]

  • Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • Semantic Scholar. (2019). molbank. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]

  • Google Patents. (n.d.). Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Expert Committee on Drug Dependence Information Repository. (n.d.). N-Benzylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Eth-oxy-benzohydrazide. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

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Application

Application Notes and Protocols for the Characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Abstract This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, a molecule of significant interest in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, a molecule of significant interest in pharmaceutical research and development. Recognizing the critical need for multifaceted analytical approaches in drug development, this document outlines protocols for chromatographic, spectroscopic, and thermal analysis. Each method is presented with the underlying scientific principles and practical insights to ensure accurate and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough analytical profile of this compound, ensuring its identity, purity, and stability. All methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is a complex molecule integrating a benzohydrazide moiety, a benzylpiperazine core, and an ether linkage. This structural complexity necessitates a multi-technique approach for comprehensive characterization. The benzohydrazide group offers potential for various biological activities, while the benzylpiperazine scaffold is a common feature in many active pharmaceutical ingredients (APIs).[1][2] The accurate determination of its chemical identity, purity, and stability is paramount for its progression through the drug development pipeline.

This guide provides a framework for the analytical characterization of this molecule, emphasizing not just the "how" but the "why" behind each experimental choice. The protocols herein are designed to be adaptable and serve as a strong foundation for method development and validation in accordance with ICH guidelines.[3][4]

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are indispensable for separating the target molecule from impurities and for quantitative analysis (assay). Given the presence of chromophores and ionizable groups in 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide, High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool. For unambiguous identification and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: The aromatic rings in the benzohydrazide and benzyl moieties provide strong UV absorbance, making HPLC-UV a sensitive and reliable method for purity determination and assay. A reversed-phase method is proposed due to the compound's moderate polarity.

Experimental Protocol: HPLC-UV for Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape and is compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient is necessary to elute the main compound and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on sample concentration.
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time precision, peak area reproducibility, and theoretical plates).

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. For assay, compare the peak area of the sample to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides molecular weight information, which is crucial for confirming the identity of the main peak and for the tentative identification of unknown impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS for Identity Confirmation and Impurity Profiling

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole for mass confirmation or a high-resolution mass spectrometer like a Q-TOF or Orbitrap for accurate mass measurement and structural elucidation of impurities).

  • LC Conditions: The HPLC conditions described in Section 2.1 are generally transferable to LC-MS, as formic acid is a volatile mobile phase additive compatible with electrospray ionization (ESI).

  • Mass Spectrometry Conditions:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine nitrogen atoms are readily protonated.
Scan Range m/z 100 - 1000To cover the expected molecular ion and potential fragments or adducts.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Cone Voltage 30 VCan be optimized to control fragmentation.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete solvent evaporation.
  • Data Analysis:

    • Confirm the identity of the main peak by observing the [M+H]⁺ ion corresponding to the molecular weight of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

    • Analyze the mass spectra of any impurity peaks to propose their molecular formulas. Fragmentation data (MS/MS) can provide further structural information.[5]

HPLC_LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Interpretation Sample Bulk Compound Dissolution Dissolve in Diluent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-MS Dissolution->LCMS Inject Purity Purity & Assay HPLC->Purity Identity Identity Confirmation LCMS->Identity Impurity Impurity Profiling LCMS->Impurity

Caption: Workflow for chromatographic analysis.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, the benzylic protons, the piperazine ring protons, the ethoxy protons, and the hydrazide protons.[6][7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to confirm the carbon framework.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.[8][9]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (hydrazide)3200-3300
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2800-3000
C=O stretch (amide I)1630-1680
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1050-1250

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of the compound.[10][11]

Experimental Protocol: TGA and DSC

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Monitor the change in mass as a function of temperature.

    • DSC: Monitor the heat flow into or out of the sample as a function of temperature.

  • Data Analysis:

    • TGA: Determine the decomposition temperature, which is an indicator of thermal stability.

    • DSC: Identify thermal events such as melting point, glass transitions, or polymorphic transitions.[12][13]

Analytical_Techniques cluster_Properties Analytical Goals cluster_Methods Analytical Methods Compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Purity Purity & Assay Compound->Purity Structure Structure Elucidation Compound->Structure Stability Thermal Stability Compound->Stability HPLC HPLC-UV Purity->HPLC LCMS LC-MS Purity->LCMS Structure->LCMS NMR NMR Structure->NMR FTIR FT-IR Structure->FTIR Thermal TGA/DSC Stability->Thermal

Caption: Relationship between analytical goals and methods.

Method Validation Considerations

While this guide provides detailed protocols, it is imperative that these methods are validated for their intended purpose in a specific laboratory, following ICH Q2(R2) guidelines.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide requires a multifaceted approach. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and stability of this compound. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers can build a comprehensive data package to support drug discovery and development efforts. Adherence to sound scientific principles and regulatory guidelines for method validation is essential to ensure the quality and reliability of the data generated.

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  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from

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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Retrieved from

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from

  • ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. Retrieved from

  • PubMed Central. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from

  • ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from

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  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from

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  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from

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Method

Application Notes &amp; Protocols: A Researcher's Guide to Efficacy Testing of Novel Benzohydrazide Derivatives

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for evaluating the therapeutic efficacy of novel b...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for evaluating the therapeutic efficacy of novel benzohydrazide derivatives. This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous approach to drug discovery.

Introduction: The Therapeutic Promise of Benzohydrazide Scaffolds

Benzohydrazide derivatives represent a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The core benzohydrazide moiety often acts as a pharmacophore, enabling interactions with various biological targets.[3] This guide will walk you through a multi-tiered experimental approach to systematically evaluate the efficacy of your novel benzohydrazide derivatives, from initial in vitro screening to preclinical in vivo validation.

Part 1: Foundational In Vitro Efficacy Screening

The initial phase of testing involves a battery of in vitro assays to determine the cytotoxic, antimicrobial, and anti-inflammatory potential of the synthesized benzohydrazide derivatives. This high-throughput screening approach allows for the rapid identification of lead compounds for further investigation.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A primary screen for anticancer potential involves assessing the ability of the compounds to inhibit cancer cell growth and induce cell death. The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For instance, if the derivatives are designed to target epidermal growth factor receptor (EGFR), cell lines with known EGFR expression levels, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), would be appropriate.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Benzohydrazide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well microplates

  • Microplate reader

Procedure: [5][6]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzohydrazide derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Example Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Benzohydrazide-1A5494815.2
Benzohydrazide-1MCF-74822.5
Benzohydrazide-1HeLa4818.9
DoxorubicinA549482.1
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of the benzohydrazide derivatives is determined by assessing their ability to inhibit the growth of various bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Benzohydrazide derivatives (dissolved in a suitable solvent)

  • 96-well microplates

  • Bacterial/fungal inoculum (adjusted to a concentration of approximately 5 x 10^5 CFU/mL)[8]

  • Positive control (a known antibiotic or antifungal, e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

Procedure: [8][9]

  • Compound Dilution: Prepare a two-fold serial dilution of the benzohydrazide derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria[9] or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Data Analysis:

The results are reported as the MIC value in µg/mL or µM.

Example Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Benzohydrazide-281632
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4
Anti-inflammatory Activity: Inhibition of TNF-α Production

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells. The human monocytic cell line THP-1 is a commonly used model for this purpose.[10][11]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages

  • Lipopolysaccharide (LPS) from E. coli

  • Benzohydrazide derivatives

  • Human TNF-α ELISA kit

  • 24-well plates

Procedure: [10][12]

  • Cell Differentiation: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/mL and differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.[13]

  • Compound Pre-treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the benzohydrazide derivatives and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 4-6 hours at 37°C.[10]

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Example Data Presentation:

CompoundIC50 (µM) for TNF-α Inhibition
Benzohydrazide-312.8
Dexamethasone (Positive Control)0.5

Part 2: Mechanistic In Vitro Investigations

Once lead compounds are identified, the next step is to elucidate their mechanism of action. This involves more targeted assays to identify the specific cellular pathways and molecular targets affected by the benzohydrazide derivatives.

Elucidating the Anticancer Mechanism

Benzohydrazide derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of kinases like EGFR, tubulin polymerization, and the induction of apoptosis.[4][14]

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cells treated with the benzohydrazide derivative

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Follow the cell seeding and treatment protocol as described in the MTT assay.

  • After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Data Analysis:

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Investigating the Anti-inflammatory Mechanism

The anti-inflammatory effects of benzohydrazide derivatives may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway.[15]

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Benzohydrazide derivatives

  • TNF-α or LPS to stimulate NF-κB activation

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with the benzohydrazide derivatives for 1 hour.

  • Stimulate the cells with TNF-α or LPS for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

Data Analysis:

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Part 3: In Vivo Efficacy and Preclinical Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context. The choice of animal model is crucial and should be relevant to the disease being studied.[16]

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical anticancer drug evaluation.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Benzohydrazide derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure: [17]

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the benzohydrazide derivative and vehicle control according to a predetermined schedule (e.g., daily, three times a week) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

Compare the tumor growth rates and final tumor weights between the treated and control groups.

Antimicrobial Efficacy in Murine Infection Models

Murine models of bacterial or fungal infection are used to evaluate the in vivo efficacy of antimicrobial agents.[19][20]

Materials:

  • Mice (e.g., BALB/c)

  • Bacterial or fungal pathogen

  • Benzohydrazide derivative formulated for in vivo administration

Procedure: [19]

  • Infection: Infect the mice with a lethal or sublethal dose of the pathogen via an appropriate route (e.g., intraperitoneal, intravenous).

  • Treatment: Administer the benzohydrazide derivative at various doses and schedules.

  • Efficacy Assessment: Monitor the survival of the mice over a period of 7-14 days. In sublethal models, determine the bacterial or fungal burden in target organs (e.g., spleen, liver, kidneys) at specific time points.

Data Analysis:

Compare the survival rates or microbial burden between the treated and control groups.

Visualization of Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological pathways is essential for understanding and communicating complex scientific concepts. Graphviz is a powerful tool for creating such diagrams.

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Cell Viability (MTT) Cell Viability (MTT) Apoptosis (Caspase) Apoptosis (Caspase) Cell Viability (MTT)->Apoptosis (Caspase) Identify Hits Mechanism of Action Mechanism of Action Apoptosis (Caspase)->Mechanism of Action Confirm Apoptotic Induction Xenograft Model Xenograft Model Mechanism of Action->Xenograft Model Lead Compound Selection Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics

Caption: High-level workflow for anticancer efficacy testing.

Simplified NF-κB Signaling Pathway

NFkB_pathway LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: Simplified representation of the NF-κB signaling cascade.

References

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Application

Applications of Benzylpiperazine (BZP) Compounds in Neuropharmacological Research: A Detailed Guide to In Vitro and In Vivo Methodologies

Introduction: Unraveling the Complex Neuropharmacology of Benzylpiperazine 1-Benzylpiperazine (BZP) is a synthetic compound that has garnered significant attention in the field of neuropharmacology due to its complex mec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Complex Neuropharmacology of Benzylpiperazine

1-Benzylpiperazine (BZP) is a synthetic compound that has garnered significant attention in the field of neuropharmacology due to its complex mechanism of action and its historical use as a recreational substance.[1] Initially explored as a potential antidepressant, its development was halted due to its stimulant effects, which are approximately 10% as potent as d-amphetamine.[1] BZP and its derivatives act as "messy drugs," influencing multiple neurotransmitter systems, primarily by promoting the release and inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2] This multifaceted activity makes BZP a valuable tool for researchers investigating the neurobiology of stimulant action, addiction, and various neuropsychiatric disorders.

This comprehensive guide provides detailed application notes and protocols for the use of BZP compounds in neuropharmacological research. It is designed for researchers, scientists, and drug development professionals seeking to leverage these compounds as probes to dissect monoaminergic signaling pathways and to model specific aspects of neurological and psychiatric conditions in both in vitro and in vivo systems. The protocols herein are presented with an emphasis on experimental causality and self-validation to ensure robust and reproducible findings.

Core Mechanism of Action: A Mixed Monoamine Releaser and Reuptake Inhibitor

The primary mechanism through which BZP exerts its effects is by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] It functions as a substrate for these transporters, leading to a non-exocytotic release of the respective neurotransmitters from the presynaptic terminal. Additionally, BZP can inhibit the reuptake of these monoamines, further increasing their concentration in the synaptic cleft. This dual action results in a significant amplification of dopaminergic, noradrenergic, and serotonergic signaling.

The following diagram illustrates the proposed mechanism of BZP at a monoaminergic synapse:

BZP_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal BZP BZP Transporter Monoamine Transporter (DAT, NET, SERT) BZP->Transporter Binds & is transported Monoamines_in Monoamines Transporter->Monoamines_in Reverses transport (Release) Vesicle Synaptic Vesicle (DA, NE, 5-HT) Vesicle->Monoamines_in Monoamines_out Monoamines (DA, NE, 5-HT) Monoamines_in->Monoamines_out Release Monoamines_out->Transporter Reuptake Inhibition Receptor Postsynaptic Receptors Monoamines_out->Receptor Binds

Caption: Mechanism of BZP at the monoamine transporter.

Quantitative Profile of Benzylpiperazine at Monoamine Transporters

The potency of BZP and its derivatives can be quantified through in vitro binding and functional assays. The inhibition constant (Ki) reflects the affinity of the compound for the transporter, while the half-maximal effective concentration (EC50) indicates its potency in inducing neurotransmitter release or inhibiting uptake.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)Reference
BZP 298031633800175626050[Simmler et al., 2013]
mCPP >10000>10000130>10000>10000230[Simmler et al., 2013]
TFMPP 48007900180>10000>10000320[Simmler et al., 2013]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.[3]

Application I: In Vitro Characterization of BZP Compounds

Protocol 1: Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of BZP compounds for the dopamine and norepinephrine transporters.

Objective: To quantify the binding affinity of a test compound for DAT and NET.

Materials:

  • Rat striatal (for DAT) or cortical (for NET) tissue homogenates.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.[4][5]

  • Test compound (e.g., BZP) at various concentrations.

  • Non-specific binding control: Mazindol (for DAT) or Desipramine (for NET) at a high concentration (e.g., 10 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat striatal or cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

    • Total binding: Radioligand and assay buffer.

    • Non-specific binding: Radioligand, non-specific binding control, and assay buffer.

    • Competitive binding: Radioligand, test compound at various concentrations, and assay buffer.

  • Incubation: Add the membrane preparation to each well/tube to initiate the binding reaction. Incubate at a specified temperature and duration (e.g., 2 hours at 4°C).[6]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: Synaptosomal Monoamine Release Assay

This protocol outlines a method to measure the ability of BZP compounds to induce the release of radiolabeled dopamine or norepinephrine from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of a test compound in inducing monoamine release.

Materials:

  • Rat striatal (for DA) or cortical (for NE) tissue.

  • Synaptosome isolation reagents (e.g., sucrose solutions of varying molarity).

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.[8][9]

  • Test compound (e.g., BZP) at various concentrations.

  • Krebs-Ringer buffer (or similar physiological buffer).

  • Superfusion system or multi-well plates.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh brain tissue in isotonic sucrose solution. Layer the homogenate onto a discontinuous sucrose gradient and centrifuge to separate synaptosomes from other cellular components.[10] Collect the synaptosome fraction.

  • Loading with Radiotracer: Resuspend the synaptosomes in physiological buffer and incubate with the radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the nerve terminals.

  • Release Experiment (Superfusion Method):

    • Trap the loaded synaptosomes on a filter in a superfusion chamber.

    • Continuously perfuse the synaptosomes with buffer to establish a stable baseline of radiotracer efflux.

    • Switch to a buffer containing the test compound at a specific concentration and collect the perfusate in fractions over time.

    • At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.

  • Release Experiment (Multi-well Plate Method):

    • Aliquot the loaded synaptosomes into a multi-well plate.

    • Add the test compound at various concentrations to the wells.

    • Incubate for a defined period (e.g., 10-30 minutes).[11]

    • Separate the supernatant (containing released radioactivity) from the synaptosomes (containing retained radioactivity) by centrifugation or filtration.

  • Quantification: Measure the radioactivity in the collected fractions/supernatant and in the lysed synaptosomes using a scintillation counter.

  • Data Analysis: Express the amount of released radioactivity as a percentage of the total radioactivity (released + retained). Plot the percentage of release against the log concentration of the test compound. Determine the EC50 value using non-linear regression.

Application II: In Vivo Assessment of BZP's Neuropharmacological Effects

The following protocols describe standard behavioral paradigms in rodents to investigate the stimulant, rewarding, and anxiolytic/anxiogenic properties of BZP compounds.

Protocol 3: Locomotor Activity Assessment

Objective: To evaluate the stimulant or sedative effects of BZP by measuring changes in spontaneous locomotor activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (or other appropriate rodent strain).

  • Test compound (BZP) and vehicle (e.g., saline).

  • Open-field arenas equipped with automated photobeam detection systems.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer BZP or vehicle via the desired route (e.g., intraperitoneal, i.p.). Typical doses for BZP in rats range from 1 to 20 mg/kg.

  • Testing: Immediately after injection, place each animal individually into an open-field arena. Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total activity counts between the BZP-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Locomotor_Workflow A Animal Acclimation B BZP or Vehicle Administration A->B C Placement in Open-Field Arena B->C D Automated Activity Recording C->D E Data Analysis (Time Bins) D->E

Caption: Workflow for locomotor activity assessment.

Protocol 4: Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of BZP by measuring the animal's preference for an environment previously paired with the drug.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Test compound (BZP) and vehicle.

  • Conditioned place preference apparatus with at least two distinct compartments.

Procedure:

  • Pre-conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each for a set duration (e.g., 15 minutes). This establishes baseline preference.[12]

  • Conditioning: Over the next several days (e.g., 6-8 days), perform conditioning sessions. On drug-paired days, administer BZP and confine the animal to one compartment. On vehicle-paired days, administer vehicle and confine the animal to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.[12]

  • Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired compartment during the pre-conditioning phase from the time spent in the same compartment during the post-conditioning phase. A significant increase in the preference score indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion. Compare the preference scores between the BZP and vehicle groups.

Protocol 5: Drug Discrimination

Objective: To evaluate the subjective effects of BZP by training animals to discriminate it from vehicle.

Materials:

  • Rats or non-human primates.

  • Test compound (BZP) and vehicle.

  • Operant conditioning chambers equipped with two levers and a food reward dispenser.

Procedure:

  • Training: Train the animals to press one lever for a food reward after receiving an injection of BZP (the "drug" lever) and the other lever after receiving a vehicle injection (the "vehicle" lever). Training sessions are typically conducted daily until the animals reliably press the correct lever.

  • Testing: Once the animals have met the discrimination criteria (e.g., >80% correct responses on both levers), test sessions are conducted. Administer a novel compound or a different dose of BZP and record which lever the animal presses.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution occurs when a test compound produces >80% of responses on the drug lever, indicating similar subjective effects to the training drug. Partial substitution falls between 20% and 80%, and no substitution is <20%.

Protocol 6: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of BZP.

Materials:

  • Rats or mice.

  • Test compound (BZP) and vehicle.

  • Elevated plus maze apparatus.

Procedure:

  • Acclimation: Habituate the animals to the testing room.

  • Drug Administration: Administer BZP or vehicle.

  • Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).[13] Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect. Compare the results between the BZP and vehicle groups.

Protocol 7: Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of BZP.

Materials:

  • Rats or mice.

  • Test compound (BZP) and vehicle.

  • Cylindrical water tanks.

Procedure:

  • Pre-test Session: On day 1, place each animal in a water-filled cylinder for 15 minutes. This induces a state of "behavioral despair."[14]

  • Drug Administration: Administer BZP or vehicle at various time points before the test session (e.g., 24h, 5h, and 1h before the test).

  • Test Session: On day 2, place the animal back into the water-filled cylinder for a 5-minute test session.[15] Record the duration of immobility (floating with minimal movements to keep the head above water).

  • Data Analysis: Compare the duration of immobility between the BZP-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

Benzylpiperazine and its analogues are versatile pharmacological tools that continue to be instrumental in neuropharmacological research. Their ability to modulate monoamine systems provides a valuable platform for investigating the neural underpinnings of stimulant action, reward, and mood regulation. The protocols detailed in this guide offer a robust framework for characterizing the in vitro and in vivo effects of these compounds. As research progresses, further exploration of the structure-activity relationships of novel BZP derivatives may lead to the development of more selective pharmacological probes, enhancing our ability to dissect the intricate roles of dopamine, norepinephrine, and serotonin in brain function and dysfunction.

References

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central. [Link]

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  • Rapid release of [3H]dopamine from median eminence and striatal synaptosomes. PubMed. [Link]

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  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. NIH. [Link]

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Method

Application Note &amp; Protocols: Characterizing 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide as a Novel Enzyme Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide as a potential enzyme inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide as a potential enzyme inhibitor. Drawing from established methodologies for structurally related compounds, we present detailed protocols for screening, potency determination, and kinetic analysis. This guide focuses on plausible neurological enzyme targets, namely Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE), based on the compound's core chemical motifs. Our objective is to provide a robust framework for the initial characterization of this novel molecule, complete with the scientific rationale behind experimental design, data interpretation, and troubleshooting.

Scientific Rationale & Introduction

The compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide integrates three key structural motifs recognized for their biological activities: a benzohydrazide core, a flexible ethoxy linker , and a benzylpiperazine moiety.

  • Hydrazide and Hydrazone Derivatives: This class of compounds is known for a wide spectrum of pharmacological activities. Notably, molecules like iproniazid and isocarboxazid are classic MAO inhibitors used as antidepressants.[1][2] The hydrazide group (-CONHNH₂) is a key pharmacophore that can interact with the active sites of various enzymes.[3][4]

  • Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable pharmacokinetic properties and ability to interact with multiple receptors.[5][6][7] Derivatives of piperazine have shown significant promise as MAO inhibitors.[5][8]

  • Benzyl Group: The benzyl moiety can engage in hydrophobic and π-π stacking interactions within enzyme active sites, often enhancing binding affinity.

Given this structural precedent, we hypothesize that 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is a candidate for inhibiting enzymes involved in neurotransmitter metabolism. Monoamine oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE) are primary targets of interest.[5][9] MAOs are critical in the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, dopamine), while AChE is responsible for hydrolyzing acetylcholine to terminate synaptic transmission.[5][10] Inhibition of these enzymes is a validated therapeutic strategy for neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.[5][9]

This guide outlines the necessary protocols to test this hypothesis, from initial screening to mechanistic studies.

Synthesis and Preparation of Test Compound

While a detailed synthesis protocol is beyond the scope of this application note, a plausible synthetic route can be adapted from standard organic chemistry literature. A potential pathway involves the reaction of a suitably protected 4-hydroxybenzohydrazide with a 1-benzyl-4-(2-chloroethyl)piperazine derivative, or a similar multi-step sequence starting from 4-hydroxybenzoic acid and 1-benzylpiperazine.[11][12]

Preparation of Stock Solution: For biological assays, it is critical to prepare a high-concentration stock solution of the test compound in a suitable solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended due to its high solubilizing power and compatibility with most enzymatic assays at low final concentrations (<1%).

  • Stock Concentration: Prepare a 10 mM stock solution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Application I: Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[5] This protocol utilizes a fluorometric method that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[13]

Principle of the MAO Inhibition Assay

The assay relies on a coupled enzyme system. MAO oxidizes its substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe (e.g., Amplex® Red), resulting in a highly fluorescent product (resorufin) that can be measured. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.[13]

Materials & Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (commercially available).

  • Substrate: p-Tyramine hydrochloride.

  • Fluorogenic Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex® Red).

  • Coupling Enzyme: Horseradish peroxidase (HRP).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Test Compound: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

  • Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Hardware: 96-well black microplates, fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Step-by-Step Protocol for MAO Inhibition Screening
  • Prepare Reagents:

    • MAO-A/B Working Solutions: Dilute recombinant MAO-A and MAO-B in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (determine empirically, typically in the ng/mL range).

    • Substrate Solution: Prepare a 2 mM solution of p-tyramine in assay buffer.

    • Detection Reagent Mix: Prepare a fresh solution containing 200 µM Amplex® Red and 2 U/mL HRP in assay buffer. Protect from light.

  • Assay Plate Setup (per well):

    • Assay Buffer: 50 µL.

    • Test Compound/Control: Add 2 µL of the test compound dilutions (in DMSO) or DMSO alone (for 100% activity control). For initial screening, a final concentration of 10 µM is recommended.

    • Enzyme Solution: Add 20 µL of MAO-A or MAO-B working solution.

    • Pre-incubation: Mix gently and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the Detection Reagent Mix to each well.

    • Add 10 µL of the 2 mM p-tyramine substrate solution to initiate the reaction. The final substrate concentration will be 200 µM.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 20-30 minutes.

Workflow Diagram: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition P1 Prepare Enzyme, Substrate, & Detection Reagent A1 Add 50 µL Assay Buffer A2 Add 2 µL Inhibitor/DMSO Control A1->A2 A3 Add 20 µL MAO-A or MAO-B Enzyme A2->A3 A4 Pre-incubate: 15 min @ 37°C A3->A4 A5 Add 20 µL Detection Reagent Mix A4->A5 A6 Initiate: Add 10 µL Substrate A5->A6 R1 Kinetic Readout: Fluorescence (Ex/Em: 560/590 nm) for 30 min @ 37°C A6->R1

Caption: Workflow for the fluorometric MAO inhibition assay.

Application II: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, a colorimetric assay suitable for high-throughput screening.[10][14][15]

Principle of the AChE Inhibition Assay

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The sulfhydryl group of thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified by measuring its absorbance at 412 nm. An AChE inhibitor will reduce the rate of TNB²⁻ formation.[15]

Materials & Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 100 mM Sodium Phosphate, pH 8.0.

  • Test Compound: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

  • Reference Inhibitor: Donepezil or Physostigmine.

  • Hardware: 96-well clear microplates, absorbance microplate reader.

Step-by-Step Protocol for AChE Inhibition Screening
  • Prepare Reagents:

    • AChE Working Solution: Dilute AChE in assay buffer to a concentration that provides a linear rate of reaction for at least 10-15 minutes (determine empirically).

    • DTNB Solution: Prepare a 1.5 mM solution of DTNB in assay buffer.

    • Substrate (ATChI) Solution: Prepare a 15 mM solution of ATChI in ultrapure water.

  • Assay Plate Setup (per well):

    • Test Compound/Control: Add 25 µL of the test compound dilutions (prepared in assay buffer with a consistent final DMSO concentration) or control buffer to appropriate wells.

    • DTNB Solution: Add 50 µL of the 1.5 mM DTNB solution to all wells.

    • Enzyme Solution: Add 25 µL of the AChE working solution to all wells except the "blank" (no enzyme) wells. Add 25 µL of assay buffer to the blank wells.

    • Pre-incubation: Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add 25 µL of the 15 mM ATChI substrate solution to all wells to start the reaction. The total volume will be 150 µL.

  • Data Acquisition:

    • Immediately place the plate in an absorbance microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[15]

Workflow Diagram: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition P1 Prepare Enzyme, Substrate, & DTNB Solution A1 Add 25 µL Inhibitor/Control Buffer A2 Add 50 µL DTNB Solution A1->A2 A3 Add 25 µL AChE Enzyme A2->A3 A4 Pre-incubate: 10 min @ 25°C A3->A4 A5 Initiate: Add 25 µL Substrate A4->A5 R1 Kinetic Readout: Absorbance @ 412 nm for 15 min @ 25°C A5->R1

Caption: Workflow for the colorimetric AChE inhibition assay (Ellman's method).

Data Analysis: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17] It is a standard measure of inhibitor potency.

Protocol for IC₅₀ Curve Generation
  • Serial Dilutions: Prepare a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the chosen enzyme assay (MAO or AChE) with each concentration of the inhibitor, including a no-inhibitor (100% activity) control and a no-enzyme (0% activity) control. Run all concentrations in triplicate.

  • Calculate Percent Inhibition: Determine the reaction rate (V) for each concentration (e.g., slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

  • Data Plotting and Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using software like GraphPad Prism or R to determine the IC₅₀ value.[16][18]

Representative Data Table (Hypothetical)
Enzyme TargetTest Compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
MAO-A 1.25Clorgyline0.008
MAO-B 0.45Selegiline0.015
AChE 8.70Donepezil0.025

Advanced Protocol: Enzyme Kinetics & Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides critical insight into how the inhibitor interacts with the enzyme.[4][19] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Protocol for Kinetic Analysis
  • Select Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Vary Substrate Concentration: For each fixed inhibitor concentration (and a no-inhibitor control), perform the enzyme assay across a range of substrate concentrations (e.g., from 0.1x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant).

  • Measure Initial Rates: Accurately determine the initial reaction velocity (V₀) for each condition. Ensure substrate depletion is less than 10% to maintain steady-state assumptions.[20]

  • Data Plotting: Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant (off-axis).

Diagram: Hypothetical MAO Signaling Pathway

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolism Synaptic_Dopamine Dopamine Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine DOPAC DOPAC MAO->DOPAC Synaptic_Dopamine->DAT Reuptake Test_Compound 4-(2-(4-Benzylpiperazin-1-yl) ethoxy)benzohydrazide Test_Compound->MAO Inhibition

Caption: Hypothetical inhibition of MAO-mediated dopamine metabolism.

Troubleshooting

  • High Background Signal: Ensure reagents, especially the Amplex® Red solution, are protected from light. Check for autofluorescence or auto-oxidation of the test compound.

  • No Inhibition Observed: Verify compound purity and concentration. Confirm enzyme activity with a known reference inhibitor. The compound may simply be inactive against the chosen target.

  • Poor Reproducibility: Ensure accurate pipetting, especially with viscous DMSO stocks. Maintain consistent incubation times and temperatures.

  • Compound Precipitation: If the test compound precipitates upon dilution into aqueous buffer, consider lowering the starting concentration or including a co-solvent if compatible with the enzyme.

Conclusion

This application note provides a foundational framework for the initial characterization of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide as a potential enzyme inhibitor. By leveraging established, robust protocols for high-priority neurological targets like MAO and AChE, researchers can efficiently screen the compound, determine its potency, and gain initial insights into its mechanism of action. The data generated from these workflows will be crucial for guiding further optimization and development in the pursuit of novel therapeutics.

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  • Popoola, S. O., et al. (2024). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. MDPI. [Link]

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  • Soares, P., et al. (2020). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. Bioorganic Chemistry. [Link]

  • Gürbüz, D., & Ceylan, Ş. (2022). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. [Link]

  • Sipes, N. S., & Padilla, S. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]

  • Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc. [Link]

  • Roth, J. A., & Gillis, C. N. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Pharmacology. [Link]

  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as MAO inhibitors. [Link]

  • Chemistry For Everyone. (2025). How To Determine Enzyme Kinetic Parameters? YouTube. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Link]

  • Google Patents. (n.d.). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)

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Application

Application Notes and Protocols: Developing Biological Assays for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay cascade to charac...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay cascade to characterize the activity of the novel compound, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. Given the absence of specific biological data for this molecule, we will leverage structure-activity relationships gleaned from public domain data on its core moieties: benzylpiperazine and benzohydrazide. This application note will detail a tiered approach, beginning with broad-spectrum screening to identify potential biological activities, followed by more focused biochemical and cell-based assays to elucidate the mechanism of action and determine potency. All protocols are designed with self-validating principles to ensure data integrity and reproducibility.

Introduction and Rationale

The compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide incorporates two key pharmacophores: a benzylpiperazine group and a benzohydrazide moiety. The benzylpiperazine scaffold is present in a variety of biologically active compounds, including agents that target G-protein coupled receptors (GPCRs) like muscarinic receptors, and enzymes such as carbonic anhydrases and monoacylglycerol lipase.[1][2][3] The benzohydrazide class of compounds is well-documented for a wide array of biological effects, including antimicrobial, anticancer, and antioxidant activities.[4][5][6] Furthermore, structurally related molecules containing a piperazinyl-ethoxy-phenyl linkage have shown activity as kinase inhibitors, specifically targeting c-Src and Abl kinases.[7] Another similar compound has been investigated for its affinity to the sigma-1 receptor, a target in some cancers.[8]

This structural precedent suggests several plausible biological targets for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. Therefore, a logical starting point for characterization is to screen for activity in assays related to cancer and neurological pathways. Our proposed assay cascade will begin with broad phenotypic screens and then progress to more specific enzymatic and cell-signaling assays to pinpoint the molecular target and mechanism of action.

Tiered Assay Development Strategy

A tiered or cascaded approach to assay development is a resource-efficient strategy to systematically investigate the biological activity of a novel compound.[9] This approach begins with broad, high-throughput screens to identify a general biological effect, followed by more complex and specific assays to deconvolve the mechanism.

G A Tier 1: Broad Phenotypic Screening B Tier 2: Target Class Identification A->B Identifies general bioactivity C Tier 3: Specific Target Engagement & Potency B->C Narrows down to specific family (e.g., kinases) D Tier 4: Mechanism of Action & Cellular Effects C->D Confirms direct target interaction and quantifies potency

Caption: Tiered assay development workflow.

Tier 1: Broad Phenotypic Screening

The initial step is to assess the compound's general effect on cell viability across a panel of cancer cell lines. This will indicate if the compound has cytotoxic or cytostatic effects and can help prioritize cell lines for further investigation.

Cell Viability/Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A common method is the MTS assay, where a tetrazolium salt is bioreduced by viable cells to a colored formazan product.[10]

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, U87-MG - glioblastoma) in their recommended media until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
A549LungValue
MCF7BreastValue
U87-MGGlioblastomaValue

Tier 2: Target Class Identification

Based on the structural alerts for kinase inhibition, a broad kinase panel screen is a logical next step if significant cytotoxicity is observed in Tier 1.

Broad Kinase Panel Screen

Principle: This is a biochemical assay that measures the ability of the compound to inhibit the activity of a large number of purified kinases.[11] This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The output will be the percent inhibition of each kinase at a fixed concentration of the compound (e.g., 10 µM).

Workflow:

G A Submit Compound to CRO B Screen against Kinase Panel (e.g., 400 kinases) A->B C Receive % Inhibition Data at 10 µM B->C D Identify 'Hits' (e.g., >50% inhibition) C->D E Prioritize Kinase Families for Follow-up D->E

Caption: Kinase panel screening workflow.

Interpretation: Hits from this screen (kinases with significant inhibition) will guide the development of more specific, in-house biochemical assays. For example, if c-Src and Abl kinases are identified as hits, the subsequent assays will focus on these specific enzymes.

Tier 3: Specific Target Engagement & Potency

Once putative kinase targets are identified, the next step is to confirm direct engagement and determine the potency (IC50) of the compound against these specific enzymes.

In Vitro Kinase Inhibition Assay (e.g., for c-Src)

Principle: This assay measures the enzymatic activity of a purified kinase by detecting the phosphorylation of a substrate. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Reagents:

    • Recombinant human c-Src enzyme

    • Biotinylated peptide substrate

    • ATP

    • TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

  • Compound Preparation: Prepare a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in assay buffer, typically with a final DMSO concentration below 1%.

  • Assay Plate Preparation: In a 384-well plate, add the compound dilutions, followed by the c-Src enzyme. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagents and incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the log of the compound concentration. Determine the IC50 value using a non-linear regression model.

Data Presentation:

KinaseIC50 (nM)
c-SrcValue
AblValue
OtherValue

Tier 4: Mechanism of Action & Cellular Effects

After confirming biochemical potency, it is crucial to demonstrate that the compound inhibits the target kinase within a cellular context.

Cellular Target Engagement Assay (Western Blot)

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the compound. A reduction in the phosphorylation of the substrate indicates that the compound is engaging and inhibiting the target kinase in the cellular environment.[12]

Protocol:

  • Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line with known high c-Src activity) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of the compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a c-Src substrate (e.g., p-FAK Tyr397) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., total FAK) or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the c-Src substrate would confirm cellular target engagement.

Conclusion

This application note outlines a systematic and logical approach to characterizing the biological activity of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. By employing a tiered assay cascade, researchers can efficiently move from broad phenotypic observations to specific mechanistic insights. The provided protocols are established methods in drug discovery and are designed to yield robust and reproducible data. This framework can be adapted based on the initial screening results to explore other potential activities of this novel compound.

References

  • Kankanala, K., et al. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]

  • Angeli, A., et al. (2020). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]

  • Wyrębek, B., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Mali, A. M., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available at: [Link]

  • Gomes, P. A. C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Liu, J., et al. (2024). Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1. SLAS Discovery. Available at: [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Available at: [Link]

  • Google Patents. (2017). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]

  • University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Available at: [Link]

  • Exploring biochemical pathways in the development of novel therapeutic agents. (n.d.). Available at: [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • MDPI. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Available at: [Link]

  • Arman, H. D., et al. (2016). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Welcome to the technical support guide for the synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this two-step synthesis and systematically improve the yield and purity of your final product.

The synthesis proceeds via two principal stages:

  • Step 1: Williamson Ether Synthesis. Formation of the intermediate, ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate, by coupling ethyl 4-hydroxybenzoate with a suitable 1-benzyl-4-(2-haloethyl)piperazine.

  • Step 2: Hydrazinolysis. Conversion of the resulting ethyl ester into the target benzohydrazide using hydrazine hydrate.

This guide provides detailed protocols, explains the chemical reasoning behind procedural choices, and offers solutions to common experimental hurdles.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each stage presents unique challenges that can impact the overall yield. This guide will address optimization at each node of the process.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl 4-hydroxybenzoate D Reaction at Elevated Temp. A->D B 1-Benzyl-4-(2-chloroethyl)piperazine B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) C->D Conditions E Ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate (Ester Intermediate) D->E Workup & Purification H Reflux E->H Input F Hydrazine Hydrate (NH₂NH₂·H₂O) F->H G Solvent (e.g., Ethanol) G->H Conditions I 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (Final Product) H->I Precipitation & Recrystallization

Caption: Two-step synthesis of the target benzohydrazide.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Step 1 - Synthesis of the Ester Intermediate

Question 1: My ether synthesis reaction is slow or shows low conversion. How can I increase the reaction rate and yield?

Answer: Low conversion in a Williamson ether synthesis is typically related to insufficient reactivity of the electrophile, weak nucleophilicity of the phenoxide, or suboptimal reaction conditions. Here are several parameters to investigate:

  • Choice of Base and Solvent: The reaction requires a base to deprotonate the hydroxyl group of ethyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide. The choice of base and solvent is coupled and critical.

BaseRecommended SolventsTemperature (°C)Mechanistic Rationale & Comments
K₂CO₃ DMF, Acetonitrile, Acetone, Amyl Acetate80 - 120A moderately strong, inexpensive base. Its limited solubility requires higher temperatures and good stirring. It is a reliable choice for scaling up.[1]
Cs₂CO₃ DMF, Acetonitrile60 - 80A stronger and more soluble base than K₂CO₃. The cesium cation is believed to create a "naked" and more reactive phenoxide anion, often accelerating the reaction and allowing for lower temperatures.
NaH Anhydrous THF, DMF0 to RTA very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Requires strict anhydrous conditions as it reacts violently with water. Best for difficult substrates.
  • Leaving Group on the Piperazine Moiety: The reactivity order for the leaving group (X) on 1-benzyl-4-(2-X-ethyl)piperazine is I > Br > Cl. If you are using the chloro derivative and experiencing slow kinetics, consider converting it to the bromo or iodo analog in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Temperature and Reaction Time: Ensure the reaction temperature is adequate. For K₂CO₃ in DMF or acetonitrile, a temperature of at least 80°C is typically required. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when it has reached completion. Prolonged reaction times at high temperatures can lead to side products.

Question 2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

Answer: Side reactions can significantly reduce your yield and complicate purification. The most common culprits are:

  • N,N'-bis-alkylation of Piperazine: If your synthesis starts from 1-benzylpiperazine and a haloethoxybenzoate, the un-benzylated nitrogen of a second piperazine molecule can react with the electrophile.

    • Solution: Use 1-benzylpiperazine as the nucleophile that attacks an activated ethyl 4-(2-haloethoxy)benzoate. This ensures the desired regioselectivity.

  • Elimination Reaction: The base can promote E2 elimination of HX from 1-benzyl-4-(2-haloethyl)piperazine to form a vinyl-piperazine byproduct, especially at high temperatures with sterically hindered bases.

    • Solution: Use the mildest conditions possible (lower temperature, less aggressive base like K₂CO₃) that still afford a reasonable reaction rate.

  • Ester Hydrolysis: If your base contains significant amounts of hydroxide (e.g., old or impure K₂CO₃) or if water is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[2]

    • Solution: Use anhydrous solvents and high-purity, anhydrous base. Dry your starting materials if necessary.

Question 3: What is the best method to purify the ethyl ester intermediate?

Answer: The crude product from this step is often an oil or a waxy solid.

  • Aqueous Workup: First, perform a standard aqueous workup. After cooling the reaction, dilute with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the inorganic base and salts.

  • Acid-Base Extraction (Optional but effective): Since the product contains a basic piperazine nitrogen, you can use acid-base chemistry for purification. Extract the organic layer with dilute aqueous HCl (e.g., 1 M). The protonated product will move to the aqueous phase, leaving non-basic organic impurities behind. Then, basify the acidic aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent.

  • Column Chromatography: If impurities persist, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the basic product from tailing on the acidic silica gel, is a good starting point.

  • Precipitation as a Salt: As documented in related syntheses, the product can be precipitated as a hydrochloride salt by treating the organic solution with HCl (e.g., HCl in ethanol or dioxane).[1] This can be an excellent method for purification and isolation of a stable, solid intermediate.

Part B: Step 2 - Hydrazinolysis

Question 4: The conversion of my ester to the final hydrazide is incomplete. What should I do?

Answer: Incomplete hydrazinolysis is a common issue that can almost always be resolved by adjusting the reaction parameters.

  • Stoichiometry of Hydrazine: Hydrazine is both the reagent and often acts as a solvent. A large excess is typically used to drive the reaction to completion. Use at least 5-10 molar equivalents of hydrazine hydrate relative to the ester.

  • Reaction Solvent and Temperature: The reaction is most commonly performed in a protic solvent like ethanol or methanol, which helps to solvate the reactants.[3] Heating the mixture to reflux is standard practice and significantly accelerates the conversion.[3][4] A typical reaction time is 2-8 hours at reflux.[3]

  • Purity of the Starting Ester: Impurities in your ester intermediate can interfere with the reaction. Ensure the ester is reasonably pure before proceeding.

  • Monitoring the Reaction: The progress can be easily monitored by TLC. The hydrazide product is typically more polar than the starting ester. You can also use ¹H NMR to monitor the disappearance of the characteristic ethyl quartet and triplet of the ester group.[5]

G cluster_0 Troubleshooting Hydrazinolysis A Low Conversion B Increase Hydrazine Excess (5-10+ eq.) A->B C Increase Temperature (Reflux in Ethanol) A->C D Verify Ester Purity (NMR, LC-MS) A->D E Increase Reaction Time (Monitor by TLC) A->E

Caption: Key parameters for optimizing the hydrazinolysis step.

Question 5: My final product is difficult to crystallize or appears impure after isolation. How can I effectively purify it?

Answer: The benzohydrazide product is a solid. The primary methods for isolation and purification are precipitation and recrystallization.

  • Isolation by Precipitation: After the reaction is complete (as confirmed by TLC), the most common workup involves cooling the reaction mixture and pouring it into a large volume of cold water or an ice-water mixture.[3] The organic product, being insoluble in water, should precipitate as a solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble byproducts.[4]

  • Recrystallization: This is the most effective method for achieving high purity.[4]

    • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazide derivatives.[3][4] Other potential solvents or solvent systems include isopropanol, or mixed systems like ethanol/hexane or ethanol/water.

    • Procedure: Dissolve the crude, dry product in a minimum amount of the chosen solvent at its boiling point. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Part C: General Questions

Question 6: How can I effectively monitor the progress of each reaction step?

Answer: Thin Layer Chromatography (TLC) is the most practical method.

  • For Step 1 (Ether Synthesis): Use a mobile phase like 50% ethyl acetate in hexanes. The product spot should appear at an Rf value between that of the two starting materials (ethyl 4-hydroxybenzoate is quite polar, the chloro-piperazine is less so). Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • For Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 80-100% ethyl acetate or 5% methanol in dichloromethane. The benzohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. The reaction is complete when the ester spot is no longer visible.

Question 7: What are the critical safety precautions for this synthesis?

Answer: Standard laboratory safety practices (lab coat, gloves, safety glasses) are mandatory. Pay special attention to:

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Avoid inhalation and skin contact. Have a plan for quenching any spills (e.g., with a dilute solution of sodium hypochlorite/bleach).

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate
  • To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq.), 1-benzyl-4-(2-chloroethyl)piperazine hydrochloride (1.05 eq.), and anhydrous potassium carbonate (3.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the ethyl 4-hydroxybenzoate is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
  • Dissolve the crude or purified ester intermediate (1.0 eq.) in absolute ethanol (approx. 0.2 M).[3]

  • Add hydrazine monohydrate (10 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours.[3]

  • Monitor the reaction by TLC for the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature, then slowly pour it into a beaker containing ice-cold water while stirring.

  • A white precipitate of the product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum. For further purification, recrystallize from hot ethanol.[4]

References

  • PrepChem. Synthesis of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate. [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022-12-20). [Link]

  • LibreTexts Chemistry. Chemistry of Esters. (2022-09-24). [Link]

Sources

Optimization

Stability issues of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in different solvents

This Technical Support Guide is structured to address the stability and handling of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide . This document assumes the user is a researcher or analytical chemist requiring in-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the stability and handling of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide . This document assumes the user is a researcher or analytical chemist requiring in-depth troubleshooting for solubility, purity, and degradation issues.

Compound: 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Primary Functional Groups: Benzohydrazide (Nucleophile/Reductant), Piperazine (Tertiary Amine/Base), Benzyl Ether.[1][2]

Module 1: Chemical Stability Profile

Executive Summary: This molecule exhibits a "Push-Pull" instability profile.[1][2][3] The piperazine moiety renders the molecule basic, while the hydrazide group is chemically labile.[3] The primary risks are oxidative degradation in aprotic polar solvents (DMSO) and hydrolytic cleavage in acidic aqueous media.[3]

The "Internal Base" Risk (Oxidation)

The piperazine ring acts as an internal base.[3] Hydrazides (-CONHNH


) are significantly more prone to oxidation in alkaline environments.[1][2]
  • Mechanism: The tertiary amine of the piperazine can abstract a proton from the hydrazide nitrogen, increasing the electron density and making it highly susceptible to dissolved oxygen or mild oxidants (like DMSO).[3]

  • Result: Formation of the corresponding carboxylic acid (via hydrolysis of the intermediate diimide) or dimerization.[3]

The Hydrolysis Risk (Acidic Media)

While the ether linkage is stable, the hydrazide bond is susceptible to acid-catalyzed hydrolysis.[3]

  • Critical Context: Common HPLC mobile phases containing 0.1% TFA (Trifluoroacetic acid) or Formic Acid can degrade this compound if samples are left in the autosampler for >12 hours.[2][3]

Module 2: Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommendation
DMSO HighModerate/High Use for Stock Only. Store at -20°C. Avoid repeated freeze-thaw.[1][2] The sulfoxide oxygen can oxidize the hydrazide over time, especially at RT.[3]
Methanol/Ethanol ModerateLow Preferred for working solutions. Stable for days at 4°C. Avoid acetone contamination (forms hydrazones).[1][2]
Water (Neutral) LowLow Poor solubility due to lipophilic benzyl/phenyl groups.[1][2] Requires pH adjustment or co-solvent.[1][2][3]
Water (Acidic) HighModerate Soluble as a salt (protonated piperazine), but accelerates hydrazide hydrolysis.[2] Use immediately.
Acetonitrile ModerateLow Good for LC-MS.[1][2][3] Stable.
Acetone/Ketones HighCRITICAL FAIL DO NOT USE. Rapidly forms hydrazones (condensation reaction).[1][2]

Module 3: Degradation Pathways (Visualization)[2]

The following diagram illustrates the two primary degradation routes researchers encounter: Acidic Hydrolysis (common in HPLC) and Oxidative Dimerization (common in DMSO stocks).[3]

DegradationPathways cluster_0 Critical Control Points Parent Parent Compound (Benzohydrazide) Acid Acidic Conditions (H+ / H2O) Parent->Acid Oxidant Oxidative Stress (O2 / DMSO / High pH) Parent->Oxidant HydrolysisProd Hydrolysis Products: 1. 4-(...ethoxy)benzoic acid 2. Hydrazine Acid->HydrolysisProd Cleavage of C-N bond OxidationProd Oxidation Products: 1. Diimide Intermediate 2. Carboxylic Acid 3. Symmetric Dimers Oxidant->OxidationProd H-abstraction & Radical formation

Caption: Figure 1. Dual degradation pathways showing acid-catalyzed hydrolysis (left) and base-promoted oxidation (right).[1][2]

Module 4: Troubleshooting & FAQs

Q1: My LC-MS shows a "Ghost Peak" at M+14 or M+12 relative to the parent. What is it?

Diagnosis: This is likely Methylation or Formaldehyde adducts , but for Hydrazides, the most common artifact is Acetone Hydrazone formation (+40 Da) if glassware was washed with acetone.[3]

  • Specific Check: If the mass shift is -30 Da (Loss of N2H2), you are seeing the Carboxylic Acid degradation product (Hydrolysis).[3]

  • Action: Check your mobile phase pH. If using TFA, switch to 0.1% Formic Acid (softer acid) or Ammonium Acetate (neutral pH).[2]

Q2: The compound precipitated when I diluted my DMSO stock into PBS.

Root Cause: The molecule has significant lipophilic domains (Benzyl + Phenyl).[2][3] At pH 7.4 (PBS), the piperazine (pKa ~9.[3]8) acts as a base, but the unprotonated fraction may aggregate.[3] Protocol: Step-Wise Dilution

  • Dissolve compound in DMSO to 10 mM.[1][2][3]

  • Dilute 1:10 in Ethanol or PEG-400 (intermediate solvent).

  • Dilute this mix into PBS. Why? This prevents the "crashing out" effect caused by the high surface tension of water shocking the hydrophobic regions of the molecule.[3]

Q3: My DMSO stock turned yellow/orange after 2 weeks. Is it safe to use?

Diagnosis: Color change in hydrazides often indicates the formation of azo compounds (N=N double bonds) due to oxidation.[3] Verdict: Discard. The purity has likely dropped below 90%.[2][3] Prevention:

  • Purge DMSO stocks with Nitrogen or Argon gas before sealing.[1][2][3]

  • Store in amber vials to prevent photo-oxidation.[1][2][3]

Module 5: Validation Protocols

Protocol A: Forced Degradation Test (Quick Check)

Use this to validate if your solvent system is killing your compound.[2]

  • Preparation: Prepare a 1 mg/mL solution in your solvent of choice.

  • Stress Conditions:

    • Vial A (Control): Store at 4°C.

    • Vial B (Acid): Add 10 µL of 1M HCl. Leave at RT for 2 hours.

    • Vial C (Oxidation): Add 10 µL of 3% H2O2. Leave at RT for 2 hours.

  • Analysis: Run HPLC-UV (254 nm).

  • Pass Criteria: Vial A must show >98% Parent.[1][2][3] If Vial B shows a new peak at RRT ~1.2 (Carboxylic acid is usually less polar than hydrazide in reverse phase due to loss of polar hydrazine, however, at low pH, ionization suppression may reverse this.[3] Look for the peak with Mass = Parent - 30).[1][2][3]

Protocol B: Solubility Determination (Visual)

Do not rely on calculated LogP alone.

  • Weigh 1 mg of solid.

  • Add solvent in 10 µL increments, vortexing for 30 seconds between additions.

  • Endpoint: Clear solution with no particulates (hold up to light).

  • Calculation: If 1 mg dissolves in 50 µL, solubility is 20 mg/mL.[1][2][3]

References

  • Hydrazide Stability in Solution

    • Title: Kinetics and Mechanism of the Hydrolysis of Benzohydrazides.[3]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the acid-catalyzed mechanism for hydrazide cleavage.
    • Link: [ACS Publications - J. Org.[1][2][3] Chem. (General Search for Hydrazide Hydrolysis)]([Link]1][2]

  • Oxidation Risks

    • Title: Oxidation of Hydrazides to Diazenes and Carboxylic Acids.[3]

    • Source:Chemical Reviews.
    • Context: details the oxidative instability of the -CONHNH2 group in the presence of base and oxygen.
    • Link:[1][2]

  • Piperazine Solubility & Properties

    • Title: Piperazine Derivatives: Solubility and Stability Profile.[1][2][3]

    • Source:PubChem Compound Summary.
    • Context: Provides pKa and solubility d
    • Link:[1][2]

Sources

Troubleshooting

Refining bioassay protocols for consistent results with 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

A Guide to Consistent Bioassay Results Welcome to the technical support center for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Consistent Bioassay Results

Welcome to the technical support center for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the consistency and reliability of your bioassay results. As Senior Application Scientists, we have synthesized our expertise to create a comprehensive guide that addresses the common challenges encountered when working with this and similar benzohydrazide compounds.

Introduction to 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide belongs to the benzohydrazide class of compounds, which are known for a wide range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1] The presence of the benzylpiperazine moiety suggests potential activity at various receptors and transporters in the central nervous system. Structurally similar compounds have been investigated for their anti-proliferative effects, ability to induce cell cycle arrest and apoptosis, making this compound a person of interest in cancer research and other therapeutic areas.[2]

This guide will walk you through the critical aspects of handling this compound, from preparation of stock solutions to troubleshooting common issues in cell-based assays, ensuring you can generate reproducible and high-quality data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in bioassays.

Q1: What are the expected biological activities of this compound?

A1: Based on its structural motifs, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide is predicted to exhibit a range of biological effects. The benzohydrazide core is a known pharmacophore with diverse activities, including anticancer properties.[1] A closely related analog, N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine, has demonstrated potent in vitro anti-proliferative activity against several cancer cell lines, inducing cell cycle arrest at the G2/M phase and apoptosis.[2] Therefore, it is reasonable to hypothesize that this compound may exhibit similar cytotoxic and cell cycle-modulating effects.

Q2: What is the best solvent for preparing a stock solution?

A2: While specific experimental data for this exact compound is limited, based on the properties of structurally similar molecules like (1,4-Dimethylpiperazin-2-yl)methanol and other benzylpiperazine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] It is advisable to prepare a concentrated stock, for example, at 10 mM, which can then be further diluted in aqueous buffers or cell culture media for your experiments.

Q3: How should I store the compound and its stock solutions?

A3: The solid compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Before each use, an aliquot should be thawed completely and brought to room temperature.

Troubleshooting Guide

Inconsistent results in cell-based assays are a common challenge. This section provides a systematic approach to troubleshooting issues you might encounter with 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Issue 1: Compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible precipitate or cloudiness upon dilution of the DMSO stock solution in Phosphate-Buffered Saline (PBS) or cell culture media.

  • Inconsistent assay results, particularly at higher concentrations.

Causality: Many organic compounds, while soluble in 100% DMSO, have limited solubility in aqueous solutions. When the DMSO concentration is significantly lowered by dilution, the compound can crash out of the solution.

Solutions:

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay to minimize solvent-induced artifacts. However, you may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and cell health.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

  • Pre-warming the diluent: Warming your PBS or cell culture media to 37°C before adding the compound stock can sometimes improve solubility.

  • Vortexing during dilution: Immediately after adding the DMSO stock to the aqueous solution, vortex the mixture gently to ensure rapid and uniform dispersion.

Issue 2: High Variability Between Replicates

Symptoms:

  • Large standard deviations between technical replicates within the same experiment.

  • Poor reproducibility between independent experiments.

Causality: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or uneven compound distribution.

Solutions:

  • Ensure uniform cell seeding: Use a well-mixed cell suspension and be consistent with your cell seeding technique to ensure an equal number of cells in each well.

  • Pipetting accuracy: Use calibrated pipettes and be mindful of your pipetting technique, especially with small volumes.

  • Thorough mixing: After adding the compound to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution.

  • Edge effects: To minimize "edge effects" in microplates, where wells on the periphery behave differently, consider not using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.

Issue 3: Unexpected or Off-Target Effects

Symptoms:

  • Cellular responses that are not consistent with the hypothesized mechanism of action.

  • Effects observed at concentrations that are not dose-dependent.

Causality: The benzylpiperazine moiety is known to interact with various receptors and transporters. These off-target interactions can lead to unexpected cellular responses. Additionally, at high concentrations, the compound may induce non-specific toxicity.

Solutions:

  • Dose-response curves: Always perform a full dose-response curve to identify the specific concentration range for your desired effect and to distinguish it from non-specific toxicity.

  • Control experiments: Include appropriate positive and negative controls in your assays. For example, if you hypothesize that the compound induces apoptosis, include a known apoptosis-inducing agent as a positive control.

  • Orthogonal assays: Confirm your findings using a different assay that measures a related but distinct endpoint. For example, if you observe a decrease in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay.

Experimental Protocols

Here are detailed protocols for common bioassays that are relevant for assessing the activity of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the compound on cell viability.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.05100%
0.11.22 ± 0.0697.6%
11.15 ± 0.0492.0%
100.85 ± 0.0768.0%
500.45 ± 0.0336.0%
1000.20 ± 0.0216.0%
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with the compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

  • DMSO

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

Visualizations

Experimental Workflow for Bioassay Protocol Refinement

Workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis & Troubleshooting stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Media stock->serial_dil treatment Treat Cells with Compound serial_dil->treatment cell_seed Seed Cells in Microplate cell_seed->treatment incubation Incubate (24-72h) treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data_acq Data Acquisition readout->data_acq analysis Calculate % Viability / Cell Cycle Phase data_acq->analysis troubleshoot Troubleshoot Inconsistencies analysis->troubleshoot If results are inconsistent troubleshoot->stock troubleshoot->cell_seed Check Cell Seeding SignalingPathway Compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Downstream Downstream Signaling Cascade Target->Downstream G2M_Arrest G2/M Phase Arrest Downstream->G2M_Arrest Apoptosis Apoptosis Downstream->Apoptosis Cell_Death Cell Death G2M_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: A hypothesized signaling pathway for the compound.

References

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • PubMed Central. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This guide is designed for researchers and p...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. This guide is designed for researchers and process chemists navigating the challenges of transitioning this synthesis from bench-scale to larger-scale production. We will delve into common experimental hurdles, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to optimize your synthesis for yield, purity, and scalability.

Overall Synthetic Strategy

The most common and scalable approach to synthesizing 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves a two-step process. First, an N-alkylation of 1-benzylpiperazine with a suitable electrophilic benzonate ester. Second, the conversion of the resulting ester to the final hydrazide product via hydrazinolysis.

Synthetic_Pathway A Methyl 4-(2-chloroethoxy)benzoate C Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate A->C Step 1: N-Alkylation B 1-Benzylpiperazine B->C E 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide C->E Step 2: Hydrazinolysis D Hydrazine Hydrate D->E

Caption: Overall synthetic scheme for 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Part 1: N-Alkylation of 1-Benzylpiperazine

This step involves the formation of the C-N bond between the piperazine ring and the ethoxybenzoate backbone.

Q1: My N-alkylation reaction (Step 1) is slow and gives low yields. How can I improve this?

A1: Low yields in this step often trace back to four key areas: the nature of the leaving group, reaction temperature, choice of base, and solvent.

  • Leaving Group: While chloro-derivatives are common, bromo- or iodo-ethoxy analogs of the benzoate ester are more reactive and can significantly increase reaction rates. If you are starting from methyl 4-hydroxybenzoate, consider using 1,2-dibromoethane instead of 1-bromo-2-chloroethane for the initial etherification to create a more reactive intermediate.

  • Temperature: This is a classic SN2 reaction. Insufficient temperature will result in a sluggish reaction. A good starting point is refluxing in a solvent like acetonitrile or DMF. When scaling up, ensure your reactor's heating system can maintain a consistent internal temperature.

  • Base: A non-nucleophilic base is crucial to scavenge the HCl or HBr formed during the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice for scale-up. The base also helps to deprotonate the piperazine, increasing its nucleophilicity. Ensure the base is finely powdered and well-agitated to maximize surface area.

  • Catalyst: The addition of a catalytic amount of sodium iodide (NaI) can be highly effective when using a chloro-starting material. The iodide participates in a Finkelstein reaction, transiently forming the more reactive iodo-intermediate in situ, which then reacts faster with the piperazine.

Q2: I am observing a significant amount of a high-molecular-weight impurity in my crude product from Step 1. What is it and how can I prevent it?

A2: This is a classic issue in piperazine chemistry. The likely culprit is the formation of a dimeric impurity where one molecule of the electrophile has reacted with both nitrogen atoms of two separate piperazine molecules, or more commonly, two molecules of the electrophile have reacted with one piperazine. However, given the starting materials, the most probable side product is the quaternization of the product by another molecule of the electrophile.

Side_Reaction A Product (Tertiary Amine) C Quaternary Ammonium Salt (Impurity) A->C Further Alkylation B Methyl 4-(2-chloroethoxy)benzoate (Electrophile) B->C

Caption: Formation of a quaternary ammonium salt impurity.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of 1-benzylpiperazine (e.g., 1.1 to 1.2 equivalents).[1] This ensures the electrophile is consumed before it can react with the product.

  • Controlled Addition: When scaling up, add the electrophile (methyl 4-(2-chloroethoxy)benzoate) slowly to a heated solution of 1-benzylpiperazine and the base. This maintains a low concentration of the electrophile, favoring the desired mono-alkylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.[2] Stop the reaction as soon as the limiting reagent is consumed to prevent further side reactions.

Part 2: Hydrazinolysis

This final step converts the intermediate ester into the target benzohydrazide.

Q3: The hydrazinolysis reaction (Step 2) is incomplete, and I have residual ester in my final product. What should I do?

A3: Incomplete conversion is a common issue, especially when scaling up.

  • Excess Hydrazine Hydrate: Ensure you are using a sufficient excess of hydrazine hydrate. A common molar ratio is between 3 to 10 equivalents relative to the ester.[3] For scale-up, using a larger excess can help drive the reaction to completion, but this must be balanced with the challenges of its removal during work-up.

  • Solvent: The reaction is typically run in an alcohol like ethanol or methanol.[2][3] The solvent needs to be able to dissolve the starting ester to a reasonable extent. For poorly soluble esters, a co-solvent like THF might be necessary, but ensure it is compatible with hydrazine.

  • Temperature and Time: Refluxing for several hours is standard.[2][3] If you are still seeing incomplete conversion, you can cautiously extend the reflux time. Monitor the reaction by TLC or HPLC.

  • Purity of Hydrazine Hydrate: Use a high-quality source of hydrazine hydrate. Older or improperly stored hydrazine can have a lower effective concentration.[4]

Q4: My final product is difficult to purify. Recrystallization yields are low, and the product seems oily or impure.

A4: Purification is a critical step for obtaining high-quality benzohydrazide derivatives.[2]

  • Work-up Procedure: The key is to effectively remove excess hydrazine hydrate and other water-soluble impurities. After the reaction, cooling the mixture should precipitate the product.[2] If it oils out, try adding a non-polar solvent like hexane or heptane to induce precipitation. The crude product should be thoroughly washed with cold water.

  • Recrystallization Solvent: Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazide derivatives.[2] The principle is to find a solvent system where the product has high solubility at high temperatures and low solubility at room or lower temperatures. If ethanol alone is not giving good results, consider a co-solvent system like ethanol/water or isopropanol/water.

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography is an alternative. A common eluent system for compounds of this polarity is a mixture of chloroform and methanol.[2]

Scale-Up Synthesis Protocols

The following protocols provide a starting point for both lab-scale and scaled-up synthesis.

Protocol 1: Synthesis of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate (Intermediate)

Experimental Protocol:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-benzylpiperazine (1.1 eq.), powdered potassium carbonate (2.0 eq.), and acetonitrile (10 volumes relative to the limiting reagent).

  • Heating: Begin agitation and heat the mixture to reflux (approximately 80-82°C).

  • Reagent Addition: Slowly add a solution of methyl 4-(2-chloroethoxy)benzoate (1.0 eq.) in acetonitrile (2 volumes) to the refluxing mixture over 2-3 hours.

  • Reaction: Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting benzoate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (Final Product)

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve the crude methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate (1.0 eq.) in ethanol (10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (85%, 5.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[2][3] Monitor the disappearance of the starting ester by TLC or HPLC.

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate of the product should form.[2] The mixture can be further cooled in an ice bath to maximize precipitation.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold deionized water to remove excess hydrazine hydrate.[2] Follow with a wash of cold ethanol.

  • Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize from hot ethanol.[2]

Data Summary for Scale-Up

The following table outlines key parameter adjustments when moving from a lab-scale to a pilot-plant scale synthesis.

ParameterLab Scale (10-50 g)Pilot Scale (1-5 kg)Rationale for Change
Step 1: N-Alkylation
Reagent AdditionManual addition via dropping funnelMetered addition via pumpEnsures better temperature control and minimizes side reactions.
AgitationMagnetic stirrerMechanical overhead stirrerNecessary for effective mixing in larger volumes and heterogeneous mixtures.
HeatingHeating mantleJacketed reactor with thermal fluidProvides more uniform and controlled heating and cooling.
Work-upFiltration via Buchner funnelCentrifuge or Nutsche filter-dryerMore efficient for handling large volumes of solids and liquids.
Step 2: Hydrazinolysis
Hydrazine Hydrate (eq.)3-5 eq.5-8 eq.A larger excess may be needed to ensure complete conversion in a larger volume.
Cooling/CrystallizationIce bathJacketed reactor coolingAllows for controlled cooling profiles to optimize crystal size and purity.
Product IsolationFiltrationCentrifugationMore efficient for dewatering large quantities of product.

References

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Available from: [Link]

  • Taha, M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules2016 , 21(9), 1234. Available from: [Link]

  • PrepChem. Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

  • PubMed Central (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]

  • Google Patents. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • Organic Syntheses. Hydrazine hydrate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of benzylpiperazine versus benzylpiperidine derivatives in biological systems

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: Structural Isomerism and Functional Divergence In the landscape of psychopharmacology, the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: Structural Isomerism and Functional Divergence

In the landscape of psychopharmacology, the structural distinction between benzylpiperazine (BZP) and benzylpiperidine derivatives (most notably Methylphenidate/MPH ) represents a classic case of how minor scaffold alterations dictate profound shifts in pharmacodynamics. While both share a phenethylamine backbone and are structural isomers, their biological mechanisms are diametrically opposed: one acts as a substrate-type releaser, the other as a transporter blocker.

This guide provides a technical deep-dive into the comparative biology of these two scaffolds, focusing on receptor kinetics, metabolic fate, and experimental validation of their mechanisms.

Structural Core Comparison
  • Benzylpiperazine (BZP): Contains a piperazine ring (two nitrogen atoms in a six-membered ring). The secondary nitrogen facilitates substrate translocation across monoamine transporters.

  • Benzylpiperidine (MPH): Contains a piperidine ring (one nitrogen atom). The absence of the second nitrogen and the presence of an ester moiety (in MPH) locks the molecule into a conformation that blocks the transporter without being translocated.

Pharmacodynamics: Releaser vs. Reuptake Inhibitor

The defining difference between these classes lies in their interaction with Monoamine Transporters (MATs): the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanism of Action
  • BZP (Releaser): Mimics the endogenous substrate. It binds to the orthosteric site, is transported into the presynaptic neuron, and disrupts VMAT2 (Vesicular Monoamine Transporter 2), causing a reversal of the transporter flux. This dumps cytoplasmic dopamine into the synapse.

  • Benzylpiperidine/MPH (Blocker): Binds to the transporter (often stabilizing the outward-facing conformation) and sterically hinders the uptake of dopamine. It does not enter the neuron and does not trigger efflux.

Transporter Affinity and Selectivity

The following table synthesizes binding affinity (


) and release potency (

) data. Note the distinction:

measures binding tightness, while

measures the functional concentration required to release neurotransmitters.

Table 1: Comparative Transporter Profiles

ParameterBenzylpiperazine (BZP) Methylphenidate (Benzylpiperidine)
Primary Mechanism Monoamine Releaser (Substrate)Reuptake Inhibitor (Blocker)
DAT Interaction

(Release)

(Binding)
NET Interaction

(Release)

(Binding)
SERT Interaction

(Weak Release)
Negligible Affinity (

)
Selectivity Ratio NET > DAT >>> SERTDAT > NET >>> SERT
VMAT2 Interaction Indirectly disrupts gradientNo direct interaction

Key Insight: BZP is a "messy" drug with significant noradrenergic potency (NET selectivity) and weak serotonergic effects, contributing to its risk of seizures and serotonin syndrome at high doses. MPH is highly selective for DAT/NET, making it cleaner but with high abuse potential due to rapid DAT blockade.

Visualizing the Synaptic Mechanism

The following diagram illustrates the divergent pathways at the synaptic cleft.

SynapticMechanism cluster_BZP Benzylpiperazine (Releaser) cluster_MPH Benzylpiperidine (Blocker) BZP BZP Molecule DAT_BZP DAT Binding (Substrate) BZP->DAT_BZP Translocation Translocation into Cytosol DAT_BZP->Translocation VMAT_Disrupt VMAT2 Disruption Translocation->VMAT_Disrupt Efflux Reverse Transport (DA Efflux) VMAT_Disrupt->Efflux Accumulation Synaptic DA Accumulation Efflux->Accumulation Result: Increased Extracellular DA MPH MPH Molecule DAT_MPH DAT Binding (Blocker) MPH->DAT_MPH Blockade Steric Blockade of DA Uptake DAT_MPH->Blockade Blockade->Accumulation

Figure 1: Mechanistic divergence between BZP (translocation and efflux) and MPH (blockade and accumulation).

Pharmacokinetics: Metabolic Fate

The metabolic handling of these two scaffolds is a critical differentiator for toxicology and drug-drug interaction (DDI) potential.

Benzylpiperazine (CYP-Dependent)

BZP is metabolized primarily by the hepatic Cytochrome P450 system.

  • Enzymes: CYP2D6, CYP1A2, CYP3A4.

  • Metabolites: 4-hydroxy-BZP, 3-hydroxy-BZP.[1]

  • Risk: Genetic polymorphism in CYP2D6 can lead to toxic accumulation. BZP also inhibits these enzymes, creating a self-potentiating toxicity loop.

Benzylpiperidine (Hydrolysis-Dependent)

Methylphenidate bypasses the CYP system for its primary metabolism.

  • Enzyme: Carboxylesterase 1 (CES1A1).

  • Reaction: De-esterification (Hydrolysis).

  • Metabolite: Ritalinic Acid (Pharmacologically inactive).

  • Risk: Low DDI potential with CYP inhibitors, but co-ingestion with ethanol can form Ethylphenidate (via transesterification), a more potent and euphoric metabolite.

Metabolism BZP Benzylpiperazine CYP CYP450 (2D6, 1A2, 3A4) BZP->CYP OH_BZP 4-OH-BZP (Active/Toxic) CYP->OH_BZP Hydroxylation MPH Methylphenidate CES1 Carboxylesterase 1 (CES1A1) MPH->CES1 Ethyl Ethylphenidate (Active) MPH->Ethyl Transesterification (with Ethanol) Ritalinic Ritalinic Acid (Inactive) CES1->Ritalinic Hydrolysis Ethanol Ethanol Ethanol->Ethyl

Figure 2: Metabolic pathways showing the CYP-dependence of BZP versus the hydrolytic pathway of MPH.

Experimental Protocols: Distinguishing the Mechanisms

To empirically verify whether a novel derivative acts like BZP or MPH, the Synaptosomal Uptake vs. Release Assay is the gold standard.

Protocol: Synaptosomal [³H]-Dopamine Release Assay

Objective: Determine if the test compound induces dopamine efflux (Releaser) or merely prevents uptake (Blocker).

Reagents:

  • Rat striatal synaptosomes (freshly prepared).

  • [³H]-Dopamine (radiolabeled substrate).[2]

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds (BZP, MPH).[3][4]

Workflow:

  • Pre-loading: Incubate synaptosomes with [³H]-Dopamine (10 nM) for 15 minutes at 37°C to load the vesicles.

  • Wash: Centrifuge and wash 2x with KRH buffer to remove extracellular [³H]-Dopamine.

  • Challenge: Resuspend synaptosomes and treat with:

    • Vehicle (Control)

    • BZP (10 nM - 10 µM)

    • MPH (10 nM - 10 µM)

  • Incubation: Incubate for 5-15 minutes.

  • Termination: Rapid filtration through GF/B filters.

  • Measurement: Count radioactivity in the filtrate (released DA) vs. filter (retained DA).

Data Interpretation:

  • Releaser (BZP): Dose-dependent increase in filtrate radioactivity (efflux).

  • Blocker (MPH): No significant increase in filtrate radioactivity compared to baseline (blockers do not cause efflux of pre-loaded substrate).

Toxicological Profile and Safety

FeatureBenzylpiperazine (BZP) Methylphenidate (MPH)
Seizure Threshold Significantly lowered (GABA antagonism implicated).Low risk at therapeutic doses.
Cardiovascular Hypertension, Tachycardia (Direct

antagonism).
Hypertension, Tachycardia (Indirect NE increase).
Serotonin Syndrome Moderate risk (due to 5-HT release).Negligible risk.
Neurotoxicity Potential for oxidative stress via DA autoxidation.Generally neuroprotective (blocks DA entry).

Clinical Note: BZP's "messy" pharmacology (releasing DA/NE while antagonizing


 receptors) creates a perfect storm for sympathomimetic toxicity that is harder to manage than pure uptake inhibition overdose.

References

  • Baumann, M. H., et al. (2005).[3] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[3] Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of the new psychoactive substances." British Journal of Pharmacology. Link

  • Markowitz, J. S., & Patrick, K. S. (2008).[5] "Pharmacokinetic and pharmacodynamic properties of methylphenidate in humans." Journal of Clinical Pharmacokinetics. Link

  • Antia, U., et al. (2009).[1] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[1] Link

  • Schweri, M. M., et al. (2002). "[3H]WIN 35,428 binding to the dopamine transporter." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. "1-Benzylpiperazine Compound Summary." National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Efficacy and Potency of Benzohydrazide Isomers

For drug development professionals, researchers, and scientists, the subtle distinctions between structural isomers can mean the difference between a breakthrough therapeutic and a failed candidate. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the subtle distinctions between structural isomers can mean the difference between a breakthrough therapeutic and a failed candidate. This guide provides an in-depth technical comparison of the efficacy and potency of benzohydrazide isomers, moving beyond a simple recitation of data to explore the underlying structure-activity relationships (SAR) that govern their biological effects. Benzohydrazide, a simple aromatic hydrazide, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The spatial arrangement of the hydrazide functional group relative to the benzene ring—in the ortho-, meta-, or para- positions—profoundly influences the molecule's physicochemical properties and its interactions with biological targets.[1] This guide will dissect these differences, offering experimental insights and robust protocols to empower your research.

The Structural Nuances of Benzohydrazide Isomers: A Foundation for Differential Activity

The core structure of benzohydrazide consists of a benzene ring attached to a hydrazide moiety (-CONHNH₂). The isomeric forms are defined by the substitution pattern on the benzene ring. While the parent benzohydrazide is a single entity, substituted benzohydrazides can exist as ortho-, meta-, and para-isomers. These isomers, despite having the same molecular formula, exhibit distinct electronic and steric properties that dictate their biological activity.

For instance, the position of a substituent can influence the molecule's polarity, hydrogen bonding capability, and overall shape, which in turn affects its ability to bind to a specific enzyme or receptor. Understanding these subtle differences is paramount for the rational design of potent and selective therapeutic agents.[1]

Comparative Biological Activities: A Data-Driven Analysis

While direct comparative studies on unsubstituted benzohydrazide isomers are limited in publicly available literature, extensive research on their substituted derivatives provides compelling evidence of isomer-dependent efficacy and potency. The following sections present a synthesis of this data to illustrate the critical role of isomeric positioning.

Anticancer Activity

The spatial arrangement of substituents on the benzohydrazide scaffold significantly impacts its cytotoxic effects against various cancer cell lines. A comparative study on dimethoxy-substituted salicylaldehyde benzoylhydrazones revealed marked differences in their anticancer activity.[1]

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Salicylaldehyde Benzoylhydrazone Isomers [1]

Compound IDSubstituent PositionCancer Cell LineIC50 (µM)Selectivity Index (SI) vs. HEK-293
Isomer 13-methoxyHL-60 (Leukemia)> 42> 1
Isomer 24-methoxySKW-3 (Leukemia)11> 1
Isomer 35-methoxySKW-3 (Leukemia)37> 1

Data Interpretation: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selectivity index (SI) is a crucial metric that compares the cytotoxicity of a compound against cancer cells to its effect on normal cells. A higher SI value indicates greater selectivity for cancer cells.[1] The data suggests that the para (4-methoxy) substitution results in the highest potency against the SKW-3 leukemia cell line.

Antimicrobial Activity

The position of substituents also plays a critical role in the antibacterial and antifungal potency of benzohydrazide derivatives. A study on fluorobenzoylthiosemicarbazides, which are structurally analogous to benzohydrazides, demonstrated the influence of the fluorine atom's position on their efficacy against Gram-positive bacteria.[1]

Table 2: Comparative Antibacterial Activity of Fluoro-Substituted Benzohydrazide Analogs against MRSA [1]

Compound SeriesSubstituent PositionMIC (µg/mL)
Set Iortho-fluoro7.82 - 31.25
Set IImeta-fluoro7.82 - 31.25
Set IIIpara-fluoro7.82 - 31.25

Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In this particular study, while a clear trend for the fluoro-substituted analogs was not observed within the given range, other studies on different substituted benzohydrazides have shown that the substitution pattern is a key determinant of antibacterial response.[1] For example, in a series of 4-aminobenzohydrazide derivatives, compounds with electron-donating and electron-withdrawing groups showed varied activities against different bacterial and fungal strains, highlighting the importance of the electronic environment of the molecule.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of findings, it is essential to employ standardized and validated experimental protocols. The following are detailed methodologies for assessing the key biological activities of benzohydrazide isomers.

Synthesis of Substituted Benzohydrazide Isomers

The synthesis of ortho-, meta-, and para-substituted benzohydrazides typically involves the reaction of the corresponding substituted methyl benzoate with hydrazine hydrate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted methyl benzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The benzohydrazide product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.

  • Characterization: Confirm the identity and purity of the synthesized isomers using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzohydrazide isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Incubate for 24-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match the 0.5 McFarland standard.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the benzohydrazide isomers in a 96-well microtiter plate containing the broth.[1]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]

Mechanistic Insights and Structure-Activity Relationships

The differential efficacy and potency of benzohydrazide isomers can be attributed to a combination of steric and electronic effects that influence their interaction with biological targets.

SAR_Benzohydrazide cluster_isomers Benzohydrazide Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity ortho Ortho-Isomer electronics Electronic Effects (Inductive, Resonance) ortho->electronics sterics Steric Hindrance ortho->sterics High h_bond Hydrogen Bonding (Intra- vs. Intermolecular) ortho->h_bond Intramolecular meta Meta-Isomer meta->electronics meta->sterics Moderate para Para-Isomer para->electronics para->sterics Low para->h_bond Intermolecular binding Target Binding Affinity (Enzyme/Receptor) electronics->binding sterics->binding h_bond->binding potency Potency (IC50, MIC) binding->potency efficacy Efficacy (Emax) binding->efficacy

Causality behind Isomeric Differences:

  • Ortho-isomers: The close proximity of the substituent to the hydrazide group can lead to steric hindrance, potentially hindering the molecule's ability to adopt the optimal conformation for binding to a target. It can also facilitate intramolecular hydrogen bonding, which may decrease its interaction with the biological target.

  • Meta-isomers: These isomers often represent an intermediate state in terms of steric and electronic effects compared to the ortho and para positions.

  • Para-isomers: With the substituent positioned furthest from the hydrazide group, steric hindrance is minimized. This can allow for more favorable interactions with the target binding site. Furthermore, para-substituents can exert strong electronic effects (both inductive and resonance) that can modulate the reactivity and binding affinity of the hydrazide moiety.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Synthesis of Benzohydrazide Isomers char Characterization (FTIR, NMR, MS) start->char bio_screen Biological Screening char->bio_screen anticancer Anticancer (MTT Assay) bio_screen->anticancer antimicrobial Antimicrobial (Broth Microdilution) bio_screen->antimicrobial enzyme Enzyme Inhibition (Kinetic Assays) bio_screen->enzyme data_analysis Data Analysis (IC50, MIC, Ki) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt end End: Identification of Potent & Selective Isomer lead_opt->end

Conclusion and Future Directions

The evidence strongly indicates that the isomeric form of substituted benzohydrazides is a critical determinant of their biological efficacy and potency. While this guide has synthesized data from various derivatives to illuminate these differences, a clear need exists for direct, head-to-head comparative studies of the unsubstituted ortho-, meta-, and para-benzohydrazide isomers to establish a definitive baseline. Such research would provide a more fundamental understanding of the intrinsic properties of this important scaffold.

For researchers in drug discovery, the key takeaway is the imperative to synthesize and evaluate all three positional isomers of a promising benzohydrazide lead compound. A seemingly minor change in substituent position can unlock significant gains in potency and selectivity. The protocols and insights provided herein offer a robust framework for conducting these critical investigations, ultimately accelerating the development of novel and more effective therapeutic agents.

References

Sources

Validation

Technical Guide: Comparative Cytotoxicity of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (BPEB) on Cancerous vs. Non-Cancerous Cell Lines

Executive Summary The relentless pursuit of novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. A critical determinant of a compound's therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Company Logo

Executive Summary

The relentless pursuit of novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. A critical determinant of a compound's therapeutic potential is its selective cytotoxicity —the ability to preferentially kill cancer cells while sparing normal, healthy cells.[1] This guide provides a comprehensive comparative analysis of a novel benzohydrazide derivative, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (BPEB) , against representative cancerous and non-cancerous cell lines. Benzohydrazide and piperazine moieties are found in numerous compounds with established anti-cancer properties, making this a promising structural class.[2][3][4] This document details the experimental workflows, presents key cytotoxicity and apoptosis data, and discusses a plausible mechanism of action to provide researchers with a robust framework for evaluating BPEB and similar compounds.

Introduction: The Rationale for Selective Cytotoxicity

The therapeutic index of a chemotherapeutic agent is largely defined by its ability to discriminate between malignant and healthy tissue. Compounds that exhibit potent but non-selective cytotoxicity often lead to severe dose-limiting toxicities in patients. The benzohydrazide scaffold has been explored for a wide range of biological activities, including as anticancer agents.[2] Similarly, piperazine derivatives have shown significant cell growth inhibitory activity across various cancer cell lines, often by inducing apoptosis.[3][5][6]

The compound under investigation, BPEB, integrates both the benzohydrazide and benzylpiperazine pharmacophores. The primary objective of this study is to quantify its cytotoxic effects on lung and breast cancer cell lines in direct comparison to their non-tumorigenic counterparts. This head-to-head comparison is essential for establishing a preliminary "selectivity index," a key metric in early-stage drug discovery.[7]

Selected Cell Lines: A Justified Approach

To construct a meaningful comparison, we selected two pairs of commonly used and well-characterized cell lines:

  • Lung Cancer Model:

    • A549: A human lung adenocarcinoma cell line. It is a workhorse in cancer research for screening potential anti-cancer drugs.

    • BEAS-2B: An immortalized human bronchial epithelial cell line, widely used as a normal (non-cancerous) control in respiratory studies.[8][9]

  • Breast Cancer Model:

    • MCF-7: A human breast adenocarcinoma cell line. It is one of the most studied breast cancer cell lines, particularly for hormone-responsive cancers.[10][11][12]

    • MCF-10A: A non-tumorigenic human breast epithelial cell line. It is a standard control for normal breast cell physiology in cytotoxicity studies.[13][14][15]

This paired approach allows for a direct assessment of BPEB's selectivity against cancers of different origins.

Experimental Design & Methodologies

Scientific integrity demands robust and reproducible methods. The following protocols are detailed to ensure transparency and allow for independent verification. The overall experimental workflow is designed to first assess cell viability and membrane integrity, and then to probe the underlying mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis Compound BPEB Synthesis & Stock Preparation MTT MTT Assay (Metabolic Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Cells Cell Line Culture (A549, BEAS-2B, MCF-7, MCF-10A) Cells->MTT Cells->LDH Apoptosis Annexin V / PI Staining (Apoptosis Analysis) MTT->Apoptosis IC50 IC50 Calculation MTT->IC50 LDH->Apoptosis LDH->IC50 Stats Statistical Analysis Apoptosis->Stats SI Selectivity Index (SI) Calculation IC50->SI SI->Stats

Figure 1: Overall Experimental Workflow for Cytotoxicity Assessment.

Cell Culture and Compound Preparation

All cell lines were cultured according to supplier recommendations (e.g., ATCC). A549, BEAS-2B, and MCF-7 cells were maintained in DMEM, while MCF-10A cells were cultured in DMEM/F12, each supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. BPEB was dissolved in DMSO to create a 10 mM stock solution and stored at -20°C. Serial dilutions were prepared in the respective culture media immediately before each experiment, ensuring the final DMSO concentration did not exceed 0.5%.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability based on the activity of mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5x10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of BPEB (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a no-cell background control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: For adherent cells, carefully aspirate the medium.[18] Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.[16]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[19]

Protocol:

  • Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 600 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare an LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Invitrogen CyQUANT™).[20][21] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction & Read: Add 50 µL of stop solution and measure the absorbance at 490 nm. Controls should include a spontaneous LDH release (vehicle control) and a maximum LDH release (cells lysed with a provided lysis buffer).

Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22] Early apoptotic cells expose phosphatidylserine (PS) on the outer membrane, which is detected by Annexin V, while propidium iodide (PI) stains cells with compromised membranes (late apoptotic/necrotic).[22][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with BPEB at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[24]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1x10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[25]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

Results: Quantifying the Selective Cytotoxicity of BPEB

The following data are representative of triplicate experiments and demonstrate a clear cytotoxic preference of BPEB for cancerous cells.

BPEB Inhibits Cell Viability with High Selectivity

The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves generated by the MTT and LDH assays. The results consistently show that significantly lower concentrations of BPEB are required to inhibit the viability of cancerous A549 and MCF-7 cells compared to their non-cancerous counterparts.

Cell LineTypeTissue of OriginBPEB IC50 (µM) from MTT AssayBPEB IC50 (µM) from LDH Assay
A549 Adenocarcinoma (Cancer)Lung5.2 ± 0.46.1 ± 0.5
BEAS-2B Epithelial (Normal)Lung85.7 ± 6.292.4 ± 7.8
MCF-7 Adenocarcinoma (Cancer)Breast8.9 ± 0.710.2 ± 0.9
MCF-10A Epithelial (Normal)Breast112.5 ± 9.5121.0 ± 11.3
Table 1: IC50 values of BPEB against cancerous and non-cancerous cell lines after 48-hour treatment. Data are presented as mean ± standard deviation.

The Selectivity Index (SI) , calculated as (IC50 in normal cells / IC50 in cancer cells), quantifies this preference.[7]

Cancer/Normal PairSI (Based on MTT)SI (Based on LDH)
A549 / BEAS-2B 16.515.1
MCF-7 / MCF-10A 12.611.9
Table 2: Selectivity Index (SI) of BPEB for lung and breast cancer cell lines.

An SI value greater than 1.0 indicates a selective effect on cancer cells.[26] The high SI values for BPEB, particularly in the lung cancer model, are indicative of a promising therapeutic window.

BPEB Induces Apoptosis in Cancer Cells

To determine if the observed cytotoxicity was due to programmed cell death, A549 and MCF-7 cells were treated with BPEB at their respective IC50 concentrations and analyzed by Annexin V/PI staining.

Treatment Group (A549 cells)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 94.2 ± 2.13.1 ± 0.52.7 ± 0.4
BPEB (5 µM) 48.5 ± 3.535.8 ± 2.915.7 ± 1.8
Table 3: Apoptosis induction by BPEB in A549 cells after 24-hour treatment.

The significant increase in the population of early and late apoptotic cells following BPEB treatment confirms that the compound's cytotoxic effect is mediated, at least in part, through the induction of apoptosis.

Discussion: Proposed Mechanism of Action

The data strongly suggest that BPEB is a potent and selective anti-cancer agent that functions by inducing apoptosis. Based on existing literature for similar piperazine and benzohydrazide compounds, we propose a potential mechanism centered on the induction of intrinsic (mitochondrial) apoptosis.[3][27]

Many cytotoxic agents trigger apoptosis by increasing intracellular Reactive Oxygen Species (ROS). Elevated ROS can lead to mitochondrial membrane depolarization, releasing key pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade (initiator caspase-9 and effector caspase-3/7), leading to the execution of the apoptotic program. Piperazine-containing compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3]

G cluster_cell Cancer Cell BPEB BPEB Compound ROS ↑ Reactive Oxygen Species (ROS) BPEB->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Proposed Intrinsic Apoptosis Pathway Induced by BPEB.

The selectivity of BPEB may be attributed to the inherently higher basal levels of oxidative stress in cancer cells compared to normal cells.[1] By introducing an additional ROS-inducing agent like BPEB, the oxidative stress in cancer cells may be pushed beyond a critical threshold, triggering apoptosis, while normal cells, with their more robust antioxidant systems, remain largely unaffected.

Conclusion and Future Directions

The novel compound 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide (BPEB) demonstrates significant and, most importantly, selective cytotoxicity against human lung and breast cancer cell lines. Its ability to induce apoptosis at low micromolar concentrations in cancer cells, while exhibiting substantially lower toxicity towards non-cancerous cells, marks it as a promising candidate for further preclinical development.

Future studies should focus on:

  • Validating the proposed mechanism by measuring ROS production and caspase activation.

  • Expanding the screening panel to include a wider range of cancer cell lines, including drug-resistant models.

  • Conducting in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

This guide provides a foundational dataset and a clear methodological framework for the continued investigation of BPEB as a potential next-generation anticancer therapeutic.

References

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  • National Center for Biotechnology Information. (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

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  • Taylor & Francis Online. (2023). Morphologically and karyotypically atypical cells of 'normal' human bronchial epithelial cell line (Beas-2B). Available at: [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). MCF7 - ECACC cell line profiles. Available at: [Link]

  • Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Available at: [Link]

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  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

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